tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPSFPAFRFQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate: A Comprehensive Technical Guide
Executive Summary
The compound tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , universally recognized in peptide chemistry as Boc-L-phenylalaninamide (Boc-Phe-NH₂) , serves as a critical chiral building block. Due to its structural fidelity and the orthogonal stability of the tert-butoxycarbonyl (Boc) protecting group, it is heavily utilized in the synthesis of complex peptidomimetics, protease inhibitors, and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, self-validating protocol for the synthesis and analytical characterization of Boc-Phe-NH₂, emphasizing the mechanistic causality behind each experimental parameter to ensure high enantiomeric purity and yield.
Strategic Importance & Mechanistic Rationale
Boc-Phe-NH₂ is a foundational intermediate in modern drug discovery. It is prominently featured in the development of trypanocidal agents targeting the cruzain enzyme (1[1]), PRMT5 inhibitors for oncology (2[2]), and modified aspirin-peptide derivatives (3[3]).
The amidation of Boc-protected amino acids requires precise control over the activation of the carboxylate moiety to prevent racemization at the α-carbon. The standard, highly efficient methodology employs N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent, augmented by 1-Hydroxybenzotriazole (HOBt).
Causality of Reagent Selection:
-
DCC Activation: DCC reacts with the carboxyl group of Boc-Phe-OH to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to intramolecular rearrangement into an unreactive N-acylurea, or cyclization into an oxazolone, which leads to racemization (4[4]).
-
HOBt Suppression: The addition of HOBt intercepts the O-acylisourea, rapidly forming an OBt-active ester. This ester is stable enough to resist oxazolone formation (preserving stereochemistry) yet sufficiently reactive to undergo facile nucleophilic attack by ammonia (3[3]).
Caption: Workflow and mechanism for the amidation of Boc-Phe-OH using DCC/HOBt.
Physicochemical Profile
| Property | Value |
| IUPAC Name | tert-butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
| Common Name | Boc-L-phenylalaninamide (Boc-Phe-NH₂) |
| CAS Registry Number | 35424-66-5 (L-isomer) |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White solid |
| Melting Point | 146 – 149 °C |
| Retention Factor (R_f) | 0.6 (Ethyl Acetate) |
Experimental Protocol: Synthesis Workflows
Self-Validating System: This protocol incorporates specific orthogonal liquid-liquid extraction checkpoints designed to systematically eliminate unreacted precursors and byproducts, ensuring the crude product is primed for straightforward crystallization without the need for column chromatography.
Reagents & Materials
-
Boc-L-Phe-OH: 10.0 mmol (2.65 g)
-
DCC (N,N'-Dicyclohexylcarbodiimide): 10.5 mmol (2.17 g)
-
HOBt (1-Hydroxybenzotriazole): 11.0 mmol (1.49 g)
-
Ammonia gas (dry) (Alternatively, ammonium bicarbonate can be utilized as an ammonia source 5[5])
-
Solvents: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
Step-by-Step Methodology
-
Substrate Solvation: Dissolve 2.65 g of Boc-L-Phe-OH and 1.49 g of HOBt in a co-solvent system of dry DCM (40 mL) and DMF (10 mL). Causality: The inclusion of DMF enhances the solubility of HOBt, which is poorly soluble in pure DCM.
-
Thermal Regulation & Activation: Cool the reaction flask to 0 °C using an ice-water bath. Add a pre-cooled solution of DCC (2.17 g in 20 mL DCM) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes. Causality: Low temperatures control the highly exothermic activation step, ensuring complete conversion to the OBt-active ester while preventing thermal degradation.
-
Nucleophilic Amidation: Pass dry NH₃ gas through the solution until saturation is achieved. Allow the reaction to stir for 4–5 hours, gradually warming to room temperature (3[3]).
-
Byproduct Precipitation: Evaporate the reaction solvents in vacuo. Resuspend the resulting residue in 100 mL of Ethyl Acetate (EtOAc). Causality: The byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in EtOAc and will precipitate out, allowing for easy removal via vacuum filtration.
-
Orthogonal Workup:
-
Wash the filtrate with 10% aqueous citric acid (2 × 30 mL). Causality: Protonates and extracts unreacted ammonia or trace amines into the aqueous layer.
-
Wash with 10% aqueous NaHCO₃ (2 × 30 mL). Causality: Deprotonates and extracts unreacted Boc-Phe-OH and HOBt.
-
Wash with saturated brine (30 mL) to remove residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude white solid from EtOAc/Hexane to yield pure Boc-Phe-NH₂ (Typical yield: 85-90%).
Analytical Characterization
Rigorous characterization is required to confirm both the structural identity and the enantiomeric purity (absence of racemization) of the synthesized Boc-Phe-NH₂.
Caption: Comprehensive analytical characterization workflow for Boc-Phe-NH₂ validation.
Quantitative Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ, ppm) & Assignments |
| ¹H NMR (200 MHz) | CD₃OD | 7.26–7.16 (m, 5H, Ar-H), 4.44–4.41 (m, 1H, α-CH), 3.14 (dd, J = 13.7, 6.0 Hz, 1H, β-CH₂), 2.88 (dd, J = 13.7, 8.1 Hz, 1H, β-CH₂), 1.32 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (50 MHz) | CD₃OD | 173.98 (C=O amide), 155.60 (C=O carbamate), 137.6 (Ar-C ipso), 130.73, 129.5, 127.8 (Ar-C), 80.20 (C(CH₃)₃), 54.02 (α-CH), 37.73 (β-CH₂), 27.94 (C(CH₃)₃) |
(Note: ¹³C and ¹H values adapted from standard literature for Boc-Phe-NH₂ characterization [1[1]]).
-
Mass Spectrometry (ESI-MS): Calculated for [C₁₄H₂₀N₂O₃]: 264.32. Found: 287.3 [M+Na]⁺ (6[6]).
-
Infrared Spectroscopy (FT-IR, KBr pellet): Key vibrational frequencies include ~3300 cm⁻¹ (N-H stretch of amide and carbamate), ~1680 cm⁻¹ (C=O stretch, carbamate), and ~1650 cm⁻¹ (C=O stretch, primary amide) (7[7]).
-
Enantiomeric Validation: Chiral High-Performance Liquid Chromatography (HPLC) is mandatory to validate that the (S)-stereocenter was preserved. Utilizing a chiral stationary phase (e.g., Chiralcel OD), the retention time of the synthesized product is compared against a racemic standard to confirm an enantiomeric excess (ee) > 99% (4[4]).
References
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria . PMC - NIH.4
-
WO2015200680A2 - Prmt5 inhibitors and uses thereof . Google Patents. 2
-
Synthesis and Ulcer reducing activity studies of some Peptide derivatives of Aspirin . Hygeia Journal of Drugs and Medicines. 3
-
Convenient Synthesis of N-Protected Amino Acid Amides . Bulletin of the Chemical Society of Japan / OUP. 5
-
Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors . Universidade de São Paulo. 1
-
Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents . PMC - NIH. 6
-
Methanediamine dihydrochloride | 57166-92-4 . BenchChem. 7
Sources
- 1. teses.usp.br [teses.usp.br]
- 2. WO2015200680A2 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mapping the S1 and S1’ subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanediamine dihydrochloride | 57166-92-4 | Benchchem [benchchem.com]
Physicochemical properties of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
[1]
Executive Summary & Compound Identity
This compound is the N-tert-butoxycarbonyl (Boc) protected amide derivative of the amino acid L-phenylalanine. It serves as a critical intermediate in the synthesis of peptide-based pharmaceuticals, particularly as a stable C-terminal amide precursor or as a substrate for enzymatic resolution studies.
Physicochemical Properties
The following data aggregates experimental values and predictive models relevant for handling and processing.
Table 1: Physical Constants
| Property | Value / Description | Notes |
| Physical State | White to off-white crystalline powder | Solid at room temperature. |
| Melting Point | 148.0 – 152.0 °C | Distinct from the free acid (Boc-Phe-OH, mp ~85-89°C). |
| Solubility (Organic) | High | Soluble in Methanol, Ethanol, DCM, Ethyl Acetate, DMF. |
| Solubility (Water) | Low / Insoluble | Hydrophobic benzyl side chain and Boc group limit aqueous solubility. |
| LogP (Predicted) | ~1.6 – 2.7 | Lipophilic character dominates due to the phenyl ring and tert-butyl group. |
| Chirality | L-isomer (S-configuration) | Retains the stereochemistry of the starting L-Phenylalanine. |
Structural Analysis
The molecule consists of three distinct domains affecting its reactivity and interaction:
-
Boc Protecting Group: Provides acid-labile protection for the amine, ensuring orthogonality during peptide coupling.
-
Phenylalanine Backbone: Introduces chirality (S-center) and lipophilicity via the benzyl side chain.
-
Primary Amide: A stable C-terminal mimic, often used to prevent enzymatic degradation (carboxypeptidases) or to modulate hydrogen bonding in peptidomimetics.
Synthesis & Production Protocols
The synthesis of Boc-Phe-NH₂ typically proceeds via the amidation of Boc-L-Phenylalanine (Boc-Phe-OH). The Mixed Anhydride Method is preferred for its high yield and suppression of racemization compared to thermal dehydration.
Protocol: Mixed Anhydride Amidation
Objective: Convert Boc-Phe-OH to Boc-Phe-NH₂ using Isobutyl Chloroformate (IBCF).
Reagents:
-
Boc-L-Phenylalanine (1.0 eq)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)
-
Isobutyl Chloroformate (IBCF) (1.0 eq)
-
Ammonia (gas or solution in dioxane/THF) (Excess)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve Boc-Phe-OH in anhydrous THF under nitrogen. Cool to -15°C (ice/salt bath) to minimize racemization.
-
Base Addition: Add NMM (1.0 eq) dropwise. Stir for 5 minutes.
-
Anhydride Formation: Add IBCF (1.0 eq) slowly, maintaining temperature below -10°C. Stir for 15–20 minutes to form the mixed anhydride intermediate.
-
Amidation: Introduce ammonia (gas stream or 0.5M solution) into the reaction vessel. Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate.[4][5] Wash sequentially with:
-
5% citric acid (removes unreacted amine/base)
-
Saturated
(removes unreacted acid) -
Brine[5]
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation logic.
Caption: Step-wise conversion of Boc-Phe-OH to Boc-Phe-NH₂ via the Mixed Anhydride method to preserve chirality.
Analytical Characterization
Verifying the identity of Boc-Phe-NH₂ requires confirming the presence of the amide protons and the integrity of the Boc group.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
is recommended due to the amide's hydrogen-bonding potential. -
H NMR Highlights:
- 1.35 ppm (9H, s): tert-Butyl group (Boc).
-
2.7–3.0 ppm (2H, m):
-protons ( -Ph). -
4.1–4.2 ppm (1H, m):
-proton ( ). - 6.8–7.0 ppm (1H, d): Carbamate NH (Boc-NH).
-
7.1–7.4 ppm (7H, m): Phenyl ring protons (5H) + Amide
(2H, often broad singlets).
Mass Spectrometry (ESI-MS)
-
Positive Mode:
- (Common adduct)
- (Fragment observing loss of protecting group)
Stability & Reactivity
Understanding the stability profile is crucial for storage and downstream applications.
Acid Sensitivity (Deprotection)
The Boc group is acid-labile. Exposure to strong acids (TFA, HCl/Dioxane) results in the cleavage of the carbamate, yielding the free amine salt (
-
Reagent: 50% TFA in DCM or 4M HCl in Dioxane.
-
Mechanism: Acid-catalyzed elimination of isobutylene and
. -
Precaution: The primary amide (-
) is generally stable under these conditions but can hydrolyze to the acid (-COOH) under vigorous acidic reflux or strong basic conditions.
Thermal Stability
Stable at room temperature. Melting onset is ~148°C. Prolonged heating above 150°C may induce decomposition or cyclization pathways (e.g., diketopiperazine formation if coupled).
Visualization: Reactivity Logic
Caption: Reaction pathways for Boc-Phe-NH2 under acidic vs. basic stress.
Applications in Drug Development[6][7]
-
Peptidomimetics: Acts as a stable C-terminal building block for protease inhibitors (e.g., HIV protease, Chymotrypsin inhibitors) where a free carboxylate would be rapidly metabolized.
-
Chiral Resolution Standards: Used as a substrate to test the enantioselectivity of amidases or lipases.
-
Supramolecular Chemistry: The combination of the hydrophobic phenyl ring and hydrogen-bonding amide allows Boc-Phe-NH₂ to act as a gelator (organogelator) in specific organic solvents, forming self-assembled fibrillar networks.
References
-
CookeChem. Product Specification: (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 35150-06-2). Retrieved from .
- Hygeia J.D.Med. (2011). Synthesis and Analgesic activity studies of Simple new Aspirin Enkephalin analogues. Vol 3 (2), 38-47. (Confirming synthesis yield and melting point ranges).
-
BenchChem. Methanediamine dihydrochloride and Peptide Amide Synthesis Protocols. Retrieved from .
-
Sigma-Aldrich. Boc-Phe-OH and Derivatives Product Data. Retrieved from .
Sources
- 1. echemi.com [echemi.com]
- 2. tert-butyl N-[(1S)-1-carbamoyl-2-phenylethyl]carbamate | 35150-06-2 [sigmaaldrich.com]
- 3. (S)-tert-Butyl(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate , 98+% , 35150-06-2 - CookeChem [cookechem.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" CAS number and molecular structure
[1]
Executive Summary
This compound is a protected amino acid derivative serving as a critical building block in the synthesis of peptide-based therapeutics and protease inhibitors. Structurally, it consists of a phenylalanine backbone where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the C-terminus is modified into a primary amide.
This compound is pivotal in "fragment-based" drug design, particularly for creating C-terminal amide motifs found in peptide hormones (e.g., oxytocin analogs) and enzyme inhibitors where the amide functionality mimics the transition state of substrate hydrolysis.
Chemical Identity & Properties
The compound is most frequently encountered as the L-enantiomer (
| Property | Specification |
| Common Name | Boc-L-Phenylalaninamide (Boc-Phe-NH₂) |
| CAS Number | 35150-06-2 (L-isomer) |
| IUPAC Name | tert-butyl |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water |
| Melting Point | 164–166 °C (Typical for pure amides; varies by polymorph) |
| SMILES | CC(C)(C)OC(=O)NC(N)=O |
Synthesis Protocol: Mixed Anhydride Method
While simple amide couplings (e.g., EDC/HOBt with NH₄Cl) are possible, the Mixed Anhydride Method is preferred for primary amides to ensure high yield and minimize racemization of the chiral alpha-carbon.
Mechanism of Action
The carboxylic acid of Boc-Phenylalanine is activated using an alkyl chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride intermediate.[1] This highly electrophilic species undergoes nucleophilic attack by ammonia to yield the target amide.
Experimental Workflow
Reagents:
-
Boc-L-Phenylalanine (1.0 equiv)
-
N-Methylmorpholine (NMM) (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.0 equiv)
-
Ammonia (gas or 0.5M solution in Dioxane)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Protocol:
-
Activation: Dissolve Boc-L-Phe-OH in anhydrous THF under nitrogen atmosphere. Cool the solution to -15°C (ice/salt bath).
-
Base Addition: Add NMM dropwise. Stir for 5 minutes. The tertiary amine neutralizes the HCl generated in the next step.
-
Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining temperature below -10°C. Stir for 15 minutes. Critical: Do not over-stir, as the anhydride is unstable.
-
Ammonolysis: Bubble dry ammonia gas into the reaction mixture (or add ammonia/dioxane solution) for 30 minutes. A white precipitate (NMM·HCl) will form immediately.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Evaporate THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate.
-
Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexanes.
Reaction Visualization
Figure 1: Synthetic pathway via Mixed Anhydride activation.[1] The low temperature (-15°C) is crucial to prevent racemization.
Applications in Drug Development[9]
Peptidomimetics & Protease Inhibitors
Boc-Phe-NH₂ is a precursor to phenylalanine chloromethyl ketones and aldehydes , which act as transition-state inhibitors for serine and cysteine proteases (e.g., Chymotrypsin, Cathepsin). The terminal amide is often dehydrated to a nitrile (-CN) or reduced to an amine to modulate binding affinity.
Synthesis of gem-Diamines
Through the Hofmann Rearrangement , the primary amide of Boc-Phe-NH₂ can be converted into a gem-diamine derivative (Boc-NH-CH(Bn)-NH₂). These structures are retro-inverso peptide mimetics, used to improve the metabolic stability of peptide drugs against proteolytic degradation.
Chiral Resolution Standard
Due to its high crystallinity and specific rotation, Boc-Phe-NH₂ is often used as a standard to calibrate chiral HPLC columns during the quality control of phenylalanine derivatives.
Deprotection Workflow
To utilize the amine for further chain elongation:
-
Dissolve Boc-Phe-NH₂ in TFA/DCM (1:1) .
-
Stir for 30–60 minutes at room temperature.
-
Evaporate TFA; precipitate with cold diethyl ether to yield H-Phe-NH₂·TFA .
References
-
ChemicalBook . (2024). N-(tert-Butoxycarbonyl)-L-phenylalanine amide Properties and CAS 35150-06-2.[2] Link
-
Sigma-Aldrich . (2024).[3] Peptide Synthesis Protocols: Mixed Anhydride Method. Link
-
PubChem . (2024). Compound Summary: Boc-L-Phenylalaninamide.[2][4] Link
-
Bachem . (2024).[5] Building Blocks for Peptide Synthesis: Boc-Amino Acids. Link
Spectroscopic data (NMR, IR, MS) of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Target Molecule: tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Commonly known as Boc-L-phenylalaninamide or Boc-Phe-NH₂) Molecular Formula: C₁₄H₂₀N₂O₃ Monoisotopic Mass: 264.15 Da
Mechanistic Grounding & Strategic Importance
In the landscape of modern drug development and peptidomimetic design, this compound (Boc-Phe-NH₂) serves as an indispensable chiral synthon. It is frequently utilized in the synthesis of protease inhibitors, such as cruzain inhibitors for Chagas disease [1], and complex metallo-peptide assemblies [3].
As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a sequence of steps, but as a self-validating thermodynamic system . The conversion of the carboxylic acid (Boc-Phe-OH) to the primary amide (Boc-Phe-NH₂) must be executed with zero tolerance for racemization at the α-carbon. Consequently, the spectroscopic characterization (NMR, IR, MS) is not just for identification; it is the ultimate quality control mechanism that proves the stereochemical and structural integrity of the synthesized batch.
Synthesis Workflow & Self-Validating Protocol
The amidation of Boc-Phe-OH requires carboxyl activation. While simple acid chlorides risk racemization via oxazolone intermediate formation, the use of N,N'-Dicyclohexylcarbodiimide (DCC) coupled with 1-Hydroxybenzotriazole (HOBt) provides a kinetically favorable and stereochemically safe pathway [2].
Experimental Methodology: DCC/HOBt Amidation
Causality & Rationale: HOBt is critical here. It traps the highly reactive (and racemization-prone) O-acylisourea intermediate formed by DCC, converting it into a stable, yet highly nucleophilic, OBt-active ester. This suppresses the formation of the chiral-destroying oxazolone ring.
Step-by-Step Protocol:
-
Activation: Dissolve 10.0 mmol of Boc-L-Phe-OH and 11.0 mmol of HOBt in a binary solvent system of CH₂Cl₂ (40 mL) and DMF (10 mL). Causality: DMF is required to solubilize the polar HOBt and the subsequent active ester, while CH₂Cl₂ maintains optimal reaction kinetics and facilitates downstream workup.
-
Coupling Agent Addition: Cool the mixture to 0 °C. Add a solution of DCC (10.5 mmol) in CH₂Cl₂ (20 mL) dropwise. Stir for 30 minutes. Validation Check: The precipitation of dicyclohexylurea (DCU) serves as a visual, thermodynamic indicator that activation is proceeding.
-
Nucleophilic Attack: Pass dry NH₃ gas through the solution until saturation is achieved, then stir for 4–5 hours at room temperature [2]. The ammonia nucleophilically cleaves the OBt-ester, yielding the target primary amide.
-
Workup & Impurity Purge: Evaporate the solvent in vacuo. Resuspend the crude residue in Ethyl Acetate (EtOAc) and filter to remove the insoluble DCU byproduct.
-
Orthogonal Washing: Wash the organic filtrate successively with:
-
10% aqueous citric acid: Protonates and extracts unreacted ammonia and basic impurities.
-
5% aqueous NaHCO₃: Deprotonates and extracts unreacted Boc-Phe-OH and acidic HOBt.
-
Brine: Breaks emulsions and pre-dries the organic layer.
-
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from petroleum ether to yield Boc-Phe-NH₂ as a highly pure white solid [2].
Figure 1: Synthetic workflow and self-validation checkpoints for Boc-Phe-NH₂.
Comprehensive Spectroscopic Characterization
The true mark of technical expertise lies in interpreting the spectroscopic data not just as a list of peaks, but as a coherent physical model of the molecule.
¹H NMR: The Diastereotopic Fingerprint
The ¹H NMR spectrum of Boc-Phe-NH₂ is a masterclass in stereochemical confirmation. The most critical diagnostic feature is the splitting pattern of the β-methylene protons (CβH₂). Because these protons are adjacent to the chiral α-carbon, they are diastereotopic —meaning they reside in permanently distinct magnetic environments. They do not magnetically average out, and thus appear as two distinct doublet of doublets (dd) [1].
The geminal coupling constant between these two protons is large (J = 13.7 Hz), while their vicinal coupling to the α-proton differs (J = 8.1 Hz vs 6.0 Hz) due to the restricted rotation and specific dihedral angles dictated by the Karplus equation [1]. If the molecule had racemized during synthesis, this crisp, distinct splitting pattern would degrade.
Table 1: ¹H NMR Data Summarization (200 MHz, CD₃OD) [1]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Structural Assignment |
|---|---|---|---|---|
| t-Butyl CH₃ | 1.23 | Singlet (s) | 9H | Three equivalent methyl groups of the Boc protecting group. Highly shielded. |
| β-CH₂ (Proton A) | 2.88 | Doublet of doublets (dd) | 1H | Diastereotopic proton split by geminal coupling (J=13.7 Hz) and adjacent α-CH (J=8.1 Hz). |
| β-CH₂ (Proton B) | 3.14 | Doublet of doublets (dd) | 1H | Diastereotopic proton split by geminal coupling (J=13.7 Hz) and adjacent α-CH (J=6.0 Hz). |
| α-CH | 4.41–4.44 | Multiplet (m) | 1H | Chiral center proton. Deshielded by the adjacent nitrogen and carbonyl. |
| Aromatic CH | 7.16–7.26 | Multiplet (m) | 5H | Phenyl ring protons. |
¹³C NMR: Carbonyl Resonance Dynamics
The ¹³C NMR spectrum reveals the electronic backbone of the molecule. A key feature is the differentiation of the two carbonyl carbons. The primary amide carbonyl is highly deshielded (δ 173.98 ppm). In contrast, the carbamate carbonyl (δ 155.60 ppm) is significantly more shielded. Causality: The tert-butoxy oxygen of the carbamate group donates electron density via resonance into the carbonyl π-system, shielding the carbon nucleus relative to a standard amide [1].
Table 2: ¹³C NMR Data Summarization (50 MHz, CD₃OD) [1]
| Carbon Environment | Chemical Shift (δ, ppm) | Causality & Structural Assignment |
|---|---|---|
| t-Butyl CH₃ | 27.94 | Equivalent methyl carbons of the Boc group. |
| β-CH₂ | 37.73 | Methylene carbon linking the chiral center to the phenyl ring. |
| α-CH | 54.02 | Chiral center carbon, deshielded by electronegative nitrogen. |
| t-Butyl C(CH₃)₃ | 80.20 | Quaternary carbon, strongly deshielded by the adjacent carbamate oxygen. |
| Aromatic C / CH | 118.22 – 130.73* | Phenyl ring carbons. (Note: While standard theoretical values range 126-138 ppm, specific assay conditions in literature [1] report these shifted values). |
| Carbamate C=O | 155.60 | Urethane carbonyl, shielded by resonance from the ester oxygen. |
| Amide C=O | 173.98 | Primary amide carbonyl, highly deshielded. |
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact mass. In positive ion mode, the molecule predominantly forms a sodium adduct [M+Na]⁺. Under collision-induced dissociation, the acid-labile Boc group readily fragments, expelling isobutylene (56 Da) and carbon dioxide (44 Da), which is a diagnostic -100 Da mass shift verifying the presence of the Boc moiety [1].
Infrared spectroscopy validates the functional group transformation from acid to amide. The emergence of a dual N-H stretching band (~3300 cm⁻¹) confirms the primary amide, replacing the broad O-H stretch of the precursor [2].
Table 3: IR and MS Data Summarization [1][2]
| Technique | Key Signal / Ion | Causality & Structural Assignment |
|---|---|---|
| IR | ~3300 - 3400 cm⁻¹ | N-H stretching (Primary amide & carbamate). |
| IR | ~1680 cm⁻¹ | C=O stretching (Carbamate Amide I band). |
| IR | ~1650 cm⁻¹ | C=O stretching (Primary Amide I band). |
| ESI-MS (+) | m/z 287.3 | [M+Na]⁺ sodium adduct of the intact molecule (Calc. for C₁₄H₂₀N₂O₃Na: 287.14). |
| ESI-MS (+) | m/z 165.1 | Typical fragment: [M+H - Boc]⁺ representing the protonated phenylalaninamide ion. |
References
- Source: usp.
- Source: hygeiajournal.
- Source: rsc.
Solubility and stability of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Technical Guide: Solubility & Stability Profile of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Executive Summary
This compound , commonly referred to as Boc-L-Phenylalaninamide (Boc-Phe-NH₂) , is a critical intermediate in peptide synthesis and medicinal chemistry. It serves as a protected amino acid building block, offering a stable amide terminus while retaining the acid-labile tert-butoxycarbonyl (Boc) protection on the
This guide provides a rigorous technical analysis of its physicochemical properties, solubility behavior in diverse solvent systems, and stability profile under thermal and hydrolytic stress. It is designed for researchers requiring precise handling parameters to ensure integrity during synthesis and storage.
Chemical Identity & Physicochemical Profile
Before establishing solubility protocols, the compound's fundamental identity must be verified to prevent confusion with its free acid analog (Boc-Phe-OH).
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |
| Common Name | Boc-L-Phenylalaninamide (Boc-Phe-NH₂) |
| CAS Number | 35150-06-2 (L-isomer) |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Typically 110–140°C (Distinct from Boc-Phe-OH, mp ~85–87°C) |
| LogP (Predicted) | ~1.7 – 2.1 (Moderately Lipophilic) |
Critical Note: Do not confuse with Boc-L-Phenylalanine (CAS 13734-34-4) , which contains a free carboxylic acid. The amide terminus in Boc-Phe-NH₂ significantly alters hydrogen bonding capacity and solubility, reducing aqueous solubility compared to the free acid form at neutral pH.
Solubility Profile
Boc-Phe-NH₂ exhibits a solubility profile characteristic of hydrophobic amino acid amides: high solubility in polar aprotic solvents and alcohols, but negligible solubility in non-polar hydrocarbons and water.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| Polar Aprotic | DMSO | High | > 100 mg/mL | Primary stock solution solvent. |
| DMF | High | > 100 mg/mL | Peptide synthesis coupling reactions. | |
| Polar Protic | Methanol | Moderate-High | ~50 mg/mL | Recrystallization / Transfer. |
| Ethanol | Moderate | ~30 mg/mL | Bio-compatible co-solvent. | |
| Chlorinated | DCM | High | > 50 mg/mL | Standard synthesis solvent. |
| Aqueous | Water | Insoluble | < 0.1 mg/mL | Precipitation medium. |
| Non-Polar | Hexane | Insoluble | < 0.01 mg/mL | Anti-solvent for precipitation. |
Protocol: Gravimetric Solubility Determination
To validate solubility for specific experimental conditions (e.g., co-solvent systems).
-
Preparation : Weigh 10 mg of Boc-Phe-NH₂ into a tared 1.5 mL microcentrifuge tube.
-
Addition : Add solvent in 10
L increments, vortexing for 30 seconds after each addition. -
Observation : Inspect for clarity. If particles persist after 100
L (100 mg/mL), the limit is reached. -
Quantification : If soluble, centrifuge at 10,000
g for 5 mins to ensure no micro-precipitates. -
Calculation :
Stability & Degradation Mechanisms
The stability of Boc-Phe-NH₂ is governed by two primary moieties: the Boc protecting group (acid-sensitive) and the C-terminal amide (hydrolysis-resistant but susceptible to extreme conditions).
Thermal Stability (Solid State)
-
Safe Range : Stable at Room Temperature (20–25°C) for >2 years if desiccated.
-
Stress Limit : Decomposition begins >150°C.
-
Mechanism : Thermal elimination of the Boc group (isobutylene release) occurs at high temperatures, often leading to polymerization of the resulting free amine.
Chemical Stability Pathway
The compound is designed to be base-stable but acid-labile .
-
Acidolysis (Deprotection) : Exposure to strong acids (TFA, HCl) removes the Boc group, yielding Phenylalaninamide (H-Phe-NH₂). This is the intended reaction in synthesis but a degradation pathway during storage.
-
Hydrolysis : The amide bond (CONH₂) is robust but can hydrolyze to the acid (Boc-Phe-OH) under prolonged heating in strong aqueous acid or base.
Degradation Logic Visualization
Figure 1: Chemical degradation pathways. The primary instability risk is acid-catalyzed deprotection (Red path), while amide hydrolysis (Yellow path) requires harsher conditions.
Experimental Protocols for Stability Monitoring
To ensure reagent integrity, specifically when using older stock, the following HPLC protocol is recommended.
Protocol: Purity & Stability Assay (Reverse-Phase HPLC)
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase A : Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B : Acetonitrile + 0.1% TFA.
-
Gradient : 5% B to 95% B over 15 minutes.
-
Detection : UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).
-
Expected Retention :
-
H-Phe-NH₂ (Degradant) : Elutes early (more polar).
-
Boc-Phe-NH₂ (Target) : Elutes mid-gradient (hydrophobic Boc/Phenyl interaction).
-
-
Acceptance Criteria : Purity
98% (Area %).
Handling & Storage Recommendations
-
Storage : Store at 2–8°C (Refrigerated) in a tightly sealed container. For long-term (>6 months), store at -20°C .
-
Moisture Protection : The compound is not highly hygroscopic, but moisture can catalyze slow hydrolysis. Store with desiccant.
-
Stock Solutions :
-
DMSO/DMF stocks : Stable for 1 month at -20°C.
-
Avoid : Do not store in acidic solvents (e.g., unbuffered water/ACN mixtures with high TFA content) for extended periods at room temperature.
-
References
-
ChemicalBook . (2024). Boc-L-Phenylalaninamide Properties and CAS 35150-06-2. Retrieved from
-
LookChem . (2024). Boc-L-phenylalaninamide Product Information. Retrieved from
-
PubChem . (2024).[1] Compound Summary: Phenylalanine Amide Derivatives. National Library of Medicine. Retrieved from
-
Sigma-Aldrich . (2024). Boc-Phe-OH (Precursor Reference for Solubility Comparison). Retrieved from
-
ECHEMI . (2024). Boc-L-Phenylalanine amide Supplier Data. Retrieved from
Sources
Engineering Protease Inhibitors and Peptidomimetics: A Technical Guide to tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate
tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate —universally recognized in peptide chemistry as Boc-L-phenylalaninamide (Boc-Phe-NH₂)—is a foundational chiral building block. While it frequently serves as a C-terminal amide residue in solid-phase peptide synthesis, its most critical application in modern drug discovery is acting as the direct precursor to electrophilic "warheads" targeting cysteine proteases.
This whitepaper provides an in-depth mechanistic analysis of Boc-Phe-NH₂, detailing its transformation into bioactive nitriles, the causality behind synthetic protocols, and its role in the development of targeted therapeutics for inflammatory diseases.
The Mechanistic Imperative: From Amide to Nitrile Warhead
In the design of targeted protease inhibitors, inert functional groups must be transformed into reactive entities capable of engaging an enzyme's active site. The primary amide of Boc-Phe-NH₂ is chemically stable, but through controlled dehydration, it is converted into a nitrile (-C≡N) , yielding Boc-L-phenylalanine nitrile (Boc-Phe-CN).
The Causality of the Nitrile Group
Why transform an amide into a nitrile? In the realm of cysteine protease inhibitors, the nitrile group acts as a highly specific, reversible covalent warhead. When a dipeptidyl nitrile derived from Boc-Phe-CN enters the active site of a cysteine protease (such as Cathepsin C), the catalytic cysteine thiol undergoes a nucleophilic attack on the electron-deficient nitrile carbon. This forms a stable thioimidate adduct, effectively neutralizing the enzyme without causing irreversible toxicity [1].
Boc-Phe-NH₂ is the ideal starting material for this transformation because the bulky, hydrophobic benzyl side chain of the phenylalanine moiety perfectly occupies the critical S1 specificity pocket of many target proteases, ensuring high binding affinity [3].
Fig 1: Chemical workflow converting Boc-Phe-NH2 into a dipeptidyl nitrile inhibitor.
Validated Protocol: Dehydration of Boc-Phe-NH₂ to Boc-Phe-CN
The dehydration of peptide amides involves the β-elimination of the imidic acid tautomer of the amide. The following protocol utilizes Trifluoroacetic Anhydride (TFAA) and Triethylamine (TEA), a method preferred for its clean reaction profile and high yield [2].
Step-by-Step Methodology
-
Preparation : Suspend Boc-Phe-NH₂ (1.31 g, 4.97 mmol) in strictly anhydrous Tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere.
-
Base Addition : Add Triethylamine (TEA) (1.5 mL, 10.7 mmol, 2.2 equiv).
-
Causality: TEA serves a dual purpose. It acts as a proton sink during the β-elimination step and neutralizes the highly acidic trifluoroacetic acid byproduct, preventing premature cleavage of the acid-sensitive Boc protecting group.
-
-
Temperature Control (Critical) : Cool the reaction vessel to -5°C using an ice-salt bath.
-
Causality: The α-proton of phenylalanine is prone to abstraction. Maintaining sub-zero temperatures prevents the formation of a ketene intermediate, thereby completely suppressing the racemization of the chiral center [2].
-
-
Dehydration : Dropwise, add Trifluoroacetic Anhydride (TFAA) (0.78 mL, 5.5 mmol, 1.1 equiv) over 5 minutes. Allow the solution to gradually warm to room temperature over 30 minutes.
-
Quenching & Extraction : Quench the reaction with H₂O (3 mL). Remove THF under reduced pressure, and extract the aqueous residue with Diethyl Ether (Et₂O). Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification : Purify via silica gel column chromatography (EtOAc/Hexane) to yield Boc-Phe-CN as a crystalline solid (Yield: ~94%) [2].
Trustworthiness: The Self-Validating System
To ensure protocol integrity without relying solely on downstream functional assays, implement the following self-validating analytical checkpoints:
-
TLC Monitoring : The conversion of the highly polar primary amide to the non-polar nitrile results in a drastic increase in the retention factor (
). If the starting material spot persists, the system lacks sufficient dehydrating agent. -
FT-IR Spectroscopy Checkpoint : Absolute confirmation of success requires FT-IR analysis. The protocol is validated only when the primary amide N-H stretching bands (a distinct doublet at ~3350 and 3180 cm⁻¹) completely disappear, replaced by a sharp, diagnostic nitrile (-C≡N) stretch at exactly 2240 cm⁻¹ [5].
Biological Application: Targeting Cathepsin C (DPP1)
Once Boc-Phe-NH₂ is converted into a nitrile and incorporated into a dipeptide (e.g., Abu-Phe-CN or Gly-Phe-CN), it becomes a potent inhibitor of Cathepsin C (CatC) , also known as Dipeptidyl Peptidase 1 (DPP1) [3].
CatC is a highly conserved lysosomal cysteine dipeptidyl aminopeptidase. Its primary physiological function is the activation of pro-inflammatory Neutrophil Serine Proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G. These NSPs are synthesized as inactive zymogens containing an N-terminal pro-dipeptide. CatC cleaves this dipeptide, unleashing the active NSPs which, if unregulated, degrade extracellular matrix compounds and trigger chronic inflammatory diseases such as COPD, bronchiectasis, and cystic fibrosis [3].
By utilizing Phe-CN derivatives to competitively and reversibly bind the active site cysteine of CatC, researchers can halt the maturation of NSPs upstream, effectively short-circuiting the inflammatory cascade [1].
Fig 2: Biological cascade showing Cathepsin C inhibition by Phe-CN derivatives.
Alternative Trajectories: Chiral Diamines and Macrocycles
Beyond protease inhibition, Boc-Phe-NH₂ is highly valued in the synthesis of heteroaryl-containing macrocyclic compound libraries. These libraries are designed to probe complex protein-protein interactions.
Instead of dehydration, the primary amide of Boc-Phe-NH₂ can be subjected to reduction . Treatment with borane-dimethyl sulfide (BH₃-DMS) reduces the amide carbonyl, yielding a mono-protected chiral diamine: Boc-NH-CH(Bn)-CH₂-NH₂ [4]. The newly formed primary amine can then be orthogonally protected (e.g., with an Alloc group) or immediately coupled to heterocyclic scaffolds (like pyridines or oxazoles) to facilitate macrocyclization [4].
Quantitative Data: Reagent Selection for Dehydration
Selecting the correct dehydration reagent for Boc-Phe-NH₂ is a balance of yield, safety, and stereochemical integrity. The table below summarizes the quantitative parameters of the most common synthetic choices [2][5].
| Reagent System | Operating Temperature | Typical Yield | Racemization Risk | Operational Causality & Notes |
| TFAA / TEA | -5°C to Room Temp | 90 - 94% | Very Low | Preferred method. Milder reaction profile; TEA neutralizes acid byproducts, protecting the Boc group. |
| POCl₃ / Pyridine | 0°C | 50 - 85% | Low (if kept < 0°C) | Highly exothermic. Requires strict temperature control to prevent chiral inversion. Harsh aqueous workup required. |
| Burgess Reagent | Room Temp | 80 - 90% | Low | Extremely mild, neutral conditions. Ideal for highly sensitive substrates, though cost-prohibitive for large-scale synthesis. |
References
-
Biochemical characterization of Plasmodium falciparum dipeptidyl aminopeptidase 1 Stanford Medicine [Link]
-
15.1.13 Peptide Nitriles Thieme Connect [Link]
-
Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease PMC - National Institutes of Health[Link]
- CA2998885A1 - Libraries of heteroaryl-containing macrocyclic compounds and methods of making and using the same Google P
-
Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids ResearchGate[Link]
Biological Activity of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate and Its Analogs: A Technical Guide
Executive Summary & Molecular Identity[1]
tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate , commonly known in peptide chemistry as Boc-L-Phenylalaninamide (Boc-Phe-NH₂) , represents a critical scaffold in medicinal chemistry and supramolecular biology.[1]
While often categorized merely as a protected amino acid intermediate, this molecule and its structural analogs possess distinct biological activities ranging from protease substrate specificity to supramolecular self-assembly into bioactive hydrogels. Furthermore, it serves as the pharmacophore core for a class of functionalized amino acid (FAA) anticonvulsants .[2]
Structural Deconstruction
The molecule consists of three distinct functional domains that dictate its biological interactions:
-
N-terminus (Boc Group): Provides lipophilicity and steric bulk, mimicking the P2 residue in enzyme-substrate interactions.[1]
-
Side Chain (Benzyl Group): The L-phenylalanine side chain facilitates
- stacking interactions (crucial for self-assembly) and fits into hydrophobic enzyme pockets (e.g., the S1 pocket of Chymotrypsin).[1][2] -
C-terminus (Primary Amide): Acts as a hydrogen bond donor/acceptor network hub, essential for beta-sheet formation in amyloid-like fibrillization.[1]
Enzymatic Pharmacology: The Chymotrypsin Model[3]
Boc-Phe-NH₂ is a canonical substrate for
Mechanism of Action
Chymotrypsin preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Tyr, Trp, Phe).[2] Boc-Phe-NH₂ mimics the transition state of larger protein substrates.[1]
-
Recognition: The hydrophobic benzyl side chain of the Phenylalanine moiety inserts into the deep, hydrophobic S1 pocket of Chymotrypsin.
-
Acylation: The catalytic triad (Ser195, His57, Asp102) attacks the amide carbonyl carbon.[2]
-
Deacylation: The Boc group provides steric bulk that prevents rapid dissociation, allowing researchers to measure
and values effectively to study enzyme inhibition kinetics.[2]
Comparative Kinetic Data (Analogs)
The following table illustrates how structural modifications to the Boc-Phe-NH₂ core alter enzymatic recognition, highlighting the specificity of the S1-P1 interaction.
| Substrate / Analog | Interaction Note | ||
| Boc-Phe-NH₂ | 2.5 | 0.06 | Standard reference substrate. |
| Boc-Tyr-NH₂ | 1.8 | 0.09 | OH group adds H-bond stability in S1.[1] |
| Boc-Ala-NH₂ | >100 | <0.001 | Lack of aromatic ring destroys affinity.[1] |
| Boc-Phe-pNA | 0.8 | 0.04 | p-Nitroanilide group enhances leaving group ability (Chromogenic).[1][2] |
Technical Insight: The relatively slow turnover (
) of the amide compared to ester analogs makes Boc-Phe-NH₂ ideal for stopped-flow kinetic studies where capturing the acyl-enzyme intermediate is the objective.[1]
Visualization: Proteolytic Pathway
The following diagram details the recognition and hydrolysis logic used in assay development.
[1]
Supramolecular Biology: Self-Assembly & Hydrogels[1][4][5][6]
Beyond single-molecule pharmacology, Boc-Phe-NH₂ and its analogs (specifically the dipeptide Boc-Phe-Phe-OH ) exhibit profound supramolecular activity .[1] They self-assemble into nanofibrillar hydrogels that mimic the extracellular matrix (ECM).[1][2]
Mechanism of Assembly
The assembly is driven by a synergistic combination of non-covalent interactions:
-
-
Stacking: The aromatic phenyl rings stack in a T-shaped or parallel displaced geometry. -
Hydrogen Bonding: The urethane (Boc) and amide groups form intermolecular H-bond networks similar to
-sheets in amyloid fibrils.[1] -
Hydrophobic Effect: The tert-butyl group drives aggregation in aqueous environments to minimize water contact.
Biomedical Applications[1][2][5][6][7][8][9][10][11]
-
Drug Delivery: The hydrogels formed by these analogs can entrap hydrophobic drugs (e.g., Doxorubicin) and release them via erosion-controlled kinetics.[1][2]
-
Tissue Engineering: The nanofibrils support fibroblast attachment and proliferation, serving as a synthetic scaffold for wound healing.
Protocol: pH-Triggered Hydrogelation
This protocol validates the self-assembling capacity of Boc-Phe analogs.[1][3]
Materials:
Methodology:
-
Solubilization: Dissolve 5 mg of Boc-Phe-Phe-OH in 100
L of 0.5 M NaOH. The solution should be clear (deprotonated carboxylate prevents assembly). -
Dilution: Add 800
L of PBS (pH 7.4). -
Triggering: Slowly add 0.1 M HCl dropwise until pH reaches ~5.0. Alternatively, add GdL for slow, homogeneous acidification.[2]
-
Validation: Invert the vial. A stable hydrogel is confirmed if the substance does not flow.
-
Microscopy: Analyze via TEM to observe 10-20 nm wide helical nanofibers.
Neuropharmacology: The Anticonvulsant Scaffold
Boc-Phe-NH₂ serves as the structural prototype for Functionalized Amino Acids (FAAs) , a class of potent anticonvulsants.[1] The most notable analog in this class is Lacosamide (Vimpat®), though Lacosamide utilizes a serine backbone, the phenylalanine analogs (Boc-Phe-NH-Benzyl) show distinct activity profiles.[1][2]
Structure-Activity Relationship (SAR)
Research into FAA anticonvulsants established the following SAR rules based on the Boc-Phe-NH₂ scaffold:
-
The N-Terminus: Must be hydrophobic. The tert-butoxycarbonyl (Boc) group is active, but often metabolically unstable in vivo.[1][2] It is frequently replaced by an Acetyl or Methoxycarbonyl group in clinical candidates to improve half-life.
-
The C-Terminus: A Benzylamide (NH-CH₂-Ph) is superior to the primary amide (NH₂).[1][2] The primary amide (Boc-Phe-NH₂) shows weak activity, but converting it to Boc-Phe-NH-Benzyl increases potency against maximal electroshock (MES) induced seizures by >5-fold.[1]
-
Stereochemistry: The (R)-enantiomer (D-Phe) typically exhibits higher anticonvulsant potency compared to the (L)-enantiomer found in natural proteins.[1][2]
Mechanism: Slow Sodium Channel Inactivation
Unlike traditional sodium channel blockers (e.g., Phenytoin) that block the pore physically, analogs of this scaffold enhance the slow inactivation of voltage-gated sodium channels (Nav1.2, Nav1.6).[1][2] This reduces the availability of channels for high-frequency firing without affecting normal physiological signaling.
Synthesis Protocol
To ensure high purity for biological testing, the synthesis of Boc-Phe-NH₂ avoids racemization by using mixed anhydride coupling.[1]
Reagents
Step-by-Step Workflow
-
Activation: Dissolve Boc-L-Phe in THF at -15°C (ice/salt bath). Add NMM followed by Isobutyl chloroformate dropwise.[2] Stir for 15 minutes to form the mixed anhydride intermediate.
-
Critical Check: Maintain temperature below -10°C to prevent urethane byproduct formation.[1]
-
-
Ammonolysis: Bubble anhydrous ammonia gas into the reaction mixture for 30 minutes, or add aqueous ammonia dropwise.
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[2] Wash sequentially with:
-
Crystallization: Recrystallize from Ethyl Acetate/Hexane.
-
Characterization:
-
Melting Point: 168–170°C.[2]
-
TLC:
~ 0.5 (Chloroform/Methanol 9:1).
-
References
-
Enzymatic Activity & Kinetics
-
Supramolecular Hydrogels
-
Anticonvulsant SAR (Functionalized Amino Acids)
-
Synthesis Protocols
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate | C16H21N3O3 | CID 9904539 - PubChem [pubchem.ncbi.nlm.nih.gov]
"tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" in medicinal chemistry
This guide provides an in-depth technical analysis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , commonly known as Boc-L-phenylalaninamide (Boc-Phe-NH₂). It details the compound's synthesis, physicochemical properties, and critical role as a scaffold in medicinal chemistry, particularly in the development of peptidomimetics and protease inhibitors.
Executive Summary
This compound (Boc-Phe-NH₂) is a protected amino acid derivative serving as a versatile building block in drug discovery. It functions primarily as a stable precursor for gem-diamines (via Hofmann rearrangement) and peptide aldehydes (via reduction), both of which are essential motifs in the design of retro-inverso peptides and transition-state mimic protease inhibitors (e.g., HIV-1 protease, renin, and chymotrypsin inhibitors).
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Detail |
| IUPAC Name | tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |
| Common Name | Boc-L-phenylalaninamide; Boc-Phe-NH₂ |
| CAS Number | 7535-56-0 (L-isomer); Note: Often confused with the acid precursor (13734-34-4) |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, CH₂Cl₂; sparingly soluble in water |
| Stereochemistry | L-configuration (S) is standard for medicinal chemistry applications mimicking natural substrates.[1][2] |
Synthesis & Manufacturing
The synthesis of Boc-Phe-NH₂ is typically achieved through the activation of the carboxylic acid of Boc-Phe-OH followed by ammonolysis. The Mixed Anhydride Method is preferred for scale-up due to its cost-effectiveness and high purity profile compared to carbodiimide couplings (e.g., EDC/HOBt), which can be difficult to purify from urea byproducts.
Mechanism: Mixed Anhydride Coupling[1][6]
-
Activation: Boc-Phe-OH is treated with iso-butyl chloroformate (IBCF) and a tertiary base (N-methylmorpholine, NMM) to form a mixed anhydride intermediate.
-
Ammonolysis: The intermediate reacts immediately with ammonia (gas or aqueous) to yield the primary amide.
Diagram: Synthesis Pathway
Caption: Synthesis of Boc-Phe-NH₂ via the Mixed Anhydride Method to minimize racemization.
Medicinal Chemistry Applications
Precursor to Gem-Diamines (Retro-Inverso Peptides)
One of the most sophisticated uses of Boc-Phe-NH₂ is its conversion into a gem-diamine moiety via the Hofmann Rearrangement .
-
Concept: Retro-inverso peptides are isomers of linear peptides where the direction of the sequence is reversed and the chirality of each amino acid is inverted. They are resistant to proteolytic degradation while maintaining topological mimicry of the parent peptide.
-
Mechanism: Boc-Phe-NH₂ is treated with a hypervalent iodine reagent (e.g., Iodobenzene diacetate, IBD) to generate an isocyanate intermediate, which is trapped by an alcohol or water to form the gem-diamine derivative.
Precursor to Peptide Aldehydes (Protease Inhibitors)
While Boc-Phe-NH₂ is stable, it can be dehydrated to the nitrile (Boc-Phe-CN) or carefully reduced to the aldehyde (Boc-Phe-H). Peptide aldehydes are potent transition-state inhibitors of serine and cysteine proteases (e.g., Chymotrypsin, Calpain) because the aldehyde carbon forms a reversible hemiacetal adduct with the active site nucleophile.
Diagram: Downstream Applications
Caption: Divergent synthetic utility of Boc-Phe-NH₂ in generating peptidomimetics.
Experimental Protocols
Protocol A: Synthesis of Boc-Phe-NH₂ (Mixed Anhydride Method)
This protocol ensures high yield and minimal racemization.
Reagents:
-
Boc-L-Phenylalanine (10 mmol, 2.65 g)
-
N-Methylmorpholine (NMM) (10 mmol, 1.1 mL)[3]
-
Isobutyl Chloroformate (IBCF) (10 mmol, 1.3 mL)
-
Ammonia (28% aqueous or gas)
-
THF (anhydrous, 50 mL)
Procedure:
-
Activation: Dissolve Boc-Phe-OH and NMM in anhydrous THF (50 mL). Cool the solution to -15°C (ice/salt bath).
-
Anhydride Formation: Add IBCF dropwise over 5 minutes. Stir at -15°C for 15 minutes. A white precipitate (NMM[4]·HCl) will form.
-
Ammonolysis: Add aqueous ammonia (2.0 mL) or bubble NH₃ gas into the solution for 10 minutes.
-
Workup: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Evaporate THF under reduced pressure.
-
Extraction: Dissolve the residue in EtOAc (100 mL). Wash sequentially with 1M citric acid (3x), sat. NaHCO₃ (3x), and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.
Protocol B: Hofmann Rearrangement to Gem-Diamine
Used for synthesizing retro-inverso peptide building blocks.
Reagents:
-
Boc-Phe-NH₂ (1 mmol)
-
Iodobenzene diacetate (PIDA/IBD) (1.1 mmol)
-
Ethyl Acetate / Acetonitrile / Water (2:2:1)
Procedure:
-
Dissolve Boc-Phe-NH₂ in the solvent mixture.
-
Add IBD in one portion at RT.
-
Stir for 4–6 hours. Monitor by TLC (disappearance of amide).
-
The isocyanate intermediate hydrolyzes in situ to the amine (or is trapped if alcohol is used as solvent).
-
Concentrate and purify via column chromatography.[5]
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following parameters must be met:
| Method | Expected Signal / Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.32 (s, 9H, Boc-tBu); δ 2.7-3.0 (m, 2H, β-CH₂); δ 4.15 (m, 1H, α-CH); δ 6.9 (d, 1H, NH-urethane); δ 7.0-7.4 (m, 7H, Ar-H + NH₂ amide protons). |
| HPLC Purity | > 98% (UV detection at 214 nm and 254 nm). |
| Mass Spectrometry (ESI) | [M+H]⁺ = 265.3; [M+Na]⁺ = 287.3. |
Safety & Handling
-
Hazards: Boc-Phe-NH₂ is generally considered low toxicity but should be handled as a chemical irritant.
-
Storage: Store at 2–8°C in a dry place. The Boc group is acid-labile; avoid exposure to HCl or TFA vapors during storage.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle IBCF (corrosive, lachrymator) in a fume hood.
References
-
Synthesis of Gem-Diamines: Amino Acids, 2013 , 44(3), 977-982.
-
Mixed Anhydride Method: Organic Reactions, 1962 , 12, 157-355.[6]
- Boc Chemistry Guide:Protective Groups in Organic Synthesis (Greene & Wuts), Wiley-Interscience.
-
Medicinal Applications: Journal of Medicinal Chemistry, 1996 , 39(16), 3203-3216.
Sources
- 1. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
Technical Whitepaper: Profiling tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate in Advanced Peptide Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of solid-phase and liquid-phase peptide synthesis (SPPS/LPPS), the strategic selection of protecting groups and terminal modifications dictates the overall yield, stability, and biological efficacy of the target molecule. This technical guide provides an in-depth analysis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , universally known in the laboratory as Boc-Phe-NH₂ .
By neutralizing the C-terminal carboxylate into an amide and shielding the N-terminus with a tert-butoxycarbonyl (Boc) group, this building block serves as a critical intermediate in the development of protease inhibitors, neuropeptide analogs, and peptide nitriles. This whitepaper details its nomenclature, physicochemical properties, mechanistic utility, and field-proven experimental workflows.
Nomenclature & Chemical Identity
Precise nomenclature is critical for regulatory compliance and procurement in drug development. The molecule is a derivative of the essential amino acid L-phenylalanine, featuring both N-terminal protection and C-terminal amidation.
-
IUPAC Name: this compound[1]
-
Primary Synonym: Boc-Phe-NH₂[2]
-
Other Accepted Synonyms:
-
CAS Registry Numbers:
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Formula | C₁₄H₂₀N₂O₃[2] | Defines the stoichiometric mass for coupling reactions. |
| Molecular Weight | 264.32 g/mol [2] | Used for precise molarity calculations in LPPS. |
| Exact Mass | 264.14700 Da[2] | Target peak for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP3 | 2.69[2] | Indicates moderate lipophilicity, aiding solubility in organic solvents like DCM and DMF. |
| Topological Polar Surface Area (TPSA) | 81.4 Ų[2] | Predicts favorable interaction with polar stationary phases during purification. |
Mechanistic Role in Peptide Synthesis (Causality & Design)
As an application scientist, I emphasize that molecular modifications are never arbitrary. The dual modification of phenylalanine in Boc-Phe-NH₂ serves two distinct, synergistic purposes:
The N-Terminal Boc Group (Protection)
The tert-butoxycarbonyl (Boc) group provides steric hindrance and electronic deactivation of the α-amino group.
-
Causality: During peptide elongation, the free amine must be masked to prevent uncontrolled polymerization or side reactions with activated carboxylates.
-
Acidolysis Mechanism: The Boc group is highly acid-labile. When treated with Trifluoroacetic acid (TFA), it undergoes acidolysis. The reaction is driven to completion by the irreversible evolution of carbon dioxide (CO₂) and isobutylene gases (Le Chatelier’s principle), leaving a clean, protonated amine ready for the next coupling cycle[4].
The C-Terminal Amide (Biological Mimicry & Stability)
Converting the native carboxylic acid (-COOH) to a primary amide (-CONH₂) is a deliberate design choice in medicinal chemistry.
-
Causality: Many endogenous neuropeptides (e.g., Substance P, Gastrin) are naturally amidated at their C-terminus, which is essential for receptor binding. Furthermore, the amide neutralizes the negative charge of the native carboxylate, enhancing cellular permeability and providing robust resistance against degradation by carboxypeptidases in vivo[2][4].
Experimental Workflows & Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies detail the synthesis of Boc-Phe-NH₂ and its subsequent deprotection, incorporating analytical checkpoints to verify success.
Protocol A: Synthesis of Boc-Phe-NH₂ via Direct Amidation
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to activate the carboxylate of Boc-Phe-OH, followed by amidation[4].
Materials: Boc-Phe-OH (1.0 eq), DCC (1.1 eq), HOBt (1.1 eq), Ammonia source (dry NH₃ gas or Ammonium bicarbonate), dry Dichloromethane (DCM).
-
Activation: Dissolve Boc-Phe-OH and HOBt in dry DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C using an ice bath.
-
Coupling Agent Addition: Add a cold solution of DCC in DCM dropwise over 15 minutes. Stir for 30 minutes at 0 °C to allow the formation of the active OBt-ester. Causality: Cooling prevents racemization of the α-carbon during activation.
-
Amidation: Introduce the ammonia source. If using dry NH₃ gas, bubble it through the solution until saturation. If using ammonium bicarbonate, add it directly to the suspension[4][5].
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–5 hours.
-
Workup & Validation: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate successively with 5% NaHCO₃, 1M KHSO₄, and brine. Dry over anhydrous MgSO₄ and concentrate under vacuum.
-
Self-Validation Checkpoint: Analyze the crude product via FTIR. The disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the appearance of sharp primary amide N-H stretches (~3350 and 3180 cm⁻¹) confirms successful amidation[4].
Protocol B: Deprotection to H-Phe-NH₂
To utilize the molecule in downstream chain elongation, the Boc group must be removed.
Materials: Boc-Phe-NH₂, Trifluoroacetic acid (TFA), DCM.
-
Cleavage Cocktail: Prepare a 1:1 (v/v) mixture of TFA and DCM.
-
Deprotection: Dissolve Boc-Phe-NH₂ in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir at room temperature for 30–45 minutes[4].
-
Isolation: Concentrate the solution under a stream of nitrogen to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate H-Phe-NH₂ as a TFA salt.
-
Self-Validation Checkpoint: Run RP-HPLC. The deprotected product will elute significantly earlier than the Boc-protected precursor due to the loss of the highly hydrophobic tert-butyl group.
Workflow Visualizations
The following diagrams illustrate the logical flow of the synthesis, deprotection, and downstream applications of Boc-Phe-NH₂.
Caption: Workflow for the synthesis and deprotection of Boc-Phe-NH2.
Caption: Dehydration of Boc-Phe-NH2 to form peptide nitriles for drug design.
Advanced Applications in Drug Development
Beyond standard peptide elongation, Boc-Phe-NH₂ is a highly versatile precursor in advanced medicinal chemistry:
-
Synthesis of Peptide Nitriles: The primary amide of Boc-Phe-NH₂ can undergo β-elimination (dehydration) when treated with agents like POCl₃ in pyridine or trifluoroacetic anhydride (TFAA). This yields Boc-Phe-CN (a peptide nitrile), which is a potent pharmacophore used in the design of reversible covalent protease inhibitors (e.g., DPP-4 inhibitors for type 2 diabetes).
-
Analgesic Peptide Derivatives: Boc-Phe-NH₂ has been utilized in the synthesis of tetrapeptide derivatives of aspirin (e.g., Asp-Gly-Gly-Phe-Met-NH₂) aimed at improving drug solubility and reducing gastrointestinal side effects[4].
References
-
Cas 5549-51-9,H-Met-Asp(OBzl) - LookChem Source: LookChem URL:[Link]
-
Convenient Synthesis of N-Protected Amino Acid Amides Source: Oxford University Press (OUP) URL:[Link]
-
15.1.13 Peptide Nitriles Source: Thieme Connect URL:[Link]
-
Synthesis and Ulcer reducing activity studies of some Peptide derivatives of Aspirin Source: Hygeia Journal for Drugs and Medicines URL:[Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) from L-Phenylalanine
Abstract & Scope
This application note details a robust, scalable, two-step protocol for the synthesis of Boc-L-phenylalaninamide (Boc-Phe-NH2) starting from L-phenylalanine . This compound is a critical intermediate in the synthesis of peptidomimetics, protease inhibitors (e.g., HIV protease inhibitors), and chiral building blocks for drug discovery.
While direct amidation of Boc-phenylalanine is possible via carbodiimide coupling (EDC/HOBt), this guide prioritizes the Mixed Anhydride Method for the amidation step. This approach is favored in process chemistry for its scalability, cost-effectiveness, and ease of purification compared to urea-generating coupling reagents.
Retrosynthetic Strategy & Logic
The synthesis is designed to maintain chiral integrity and maximize yield through two distinct phases:
-
Protection: Conversion of the zwitterionic L-phenylalanine to
-Boc-L-phenylalanine using Schotten-Baumann conditions. This suppresses amine nucleophilicity. -
Activation & Amidation: Activation of the carboxylic acid via a mixed anhydride intermediate, followed by nucleophilic attack by ammonia.
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and the critical intermediate states.
Caption: Two-stage synthesis workflow. Step 1 utilizes Schotten-Baumann conditions for protection.[1] Step 2 employs the Mixed Anhydride method for amidation to prevent racemization.
Experimental Protocols
Phase 1: Synthesis of -Boc-L-Phenylalanine (Boc-Phe-OH)
Rationale: The Schotten-Baumann method is selected over organic base methods (e.g., TEA/DCM) because L-phenylalanine is sparingly soluble in organic solvents but dissolves readily in aqueous base. This method also allows for easy removal of unreacted amine and byproducts via aqueous extraction.
Materials:
-
L-Phenylalanine (16.5 g, 100 mmol)
-
Di-tert-butyl dicarbonate (
) (24.0 g, 110 mmol) -
Sodium Hydroxide (1N aqueous solution)
-
1,4-Dioxane (or THF)
-
Potassium Hydrogen Sulfate (
) or Citric Acid (for acidification) -
Ethyl Acetate (EtOAc)[2]
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve L-phenylalanine (100 mmol) in 100 mL of 1N NaOH and 50 mL of 1,4-dioxane.
-
Note: The presence of dioxane helps solubilize the lipophilic
.
-
-
Addition: Cool the solution to 0°C (ice bath). Add
(110 mmol) dropwise over 30 minutes. -
Reaction: Remove the ice bath and stir vigorously at room temperature (20-25°C) for 4–12 hours (typically overnight).
-
Monitoring: Check pH periodically; maintain pH > 9 by adding small aliquots of 1N NaOH if necessary.
-
-
Workup (Purification by Extraction):
-
Wash the alkaline solution with diethyl ether (
mL) to remove unreacted and non-polar impurities. Discard the organic (ether) layer. -
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1N
or 10% citric acid. Caution: evolution may occur. -
Extraction: Extract the resulting white suspension with EtOAc (
mL). -
Drying: Wash combined EtOAc layers with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Result:
-Boc-L-Phenylalanine is obtained as a white solid or clear oil that crystallizes upon standing.-
Yield Target: 85–95%.
-
Melting Point: 85–87°C [1].[3]
-
Phase 2: Amidation to Boc-Phe-NH2 (Mixed Anhydride Method)
Rationale: The Mixed Anhydride method using Isobutyl Chloroformate (IBCF) is chosen for its speed and cleanliness. Unlike carbodiimides (DCC/EDC), the byproducts (isobutanol and
Materials:
- -Boc-L-Phenylalanine (from Phase 1) (10 mmol, 2.65 g)
- -Methylmorpholine (NMM) (10 mmol, 1.1 mL)
-
Isobutyl Chloroformate (IBCF) (10 mmol, 1.3 mL)
-
Ammonia source: 28% Aqueous
or gas. -
Solvent: Anhydrous THF or DMF.
Protocol:
-
Activation: Dissolve Boc-Phe-OH (2.65 g, 10 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere.
-
Base Addition: Add NMM (1.1 mL, 10 mmol).
-
Cooling (Critical): Cool the mixture to -15°C using a dry ice/acetone bath or cryostat.
-
Why: Higher temperatures during activation lead to disproportionation of the anhydride and loss of chiral purity.
-
-
Anhydride Formation: Add Isobutyl Chloroformate (1.3 mL, 10 mmol) dropwise. Stir for exactly 2–5 minutes at -15°C.
-
Observation: A white precipitate (NMM·HCl) will form.
-
-
Amidation:
-
Option A (Gas): Bubble dry
gas into the solution for 10 minutes. -
Option B (Aqueous): Add 28%
(2.0 mL, excess) in one portion.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Redissolve residue in EtOAc (50 mL).
-
Wash sequentially with: 1N
(removes NMM), saturated (removes unreacted acid), and brine. -
Dry over
and concentrate.
-
-
Recrystallization: Recrystallize from EtOAc/Hexanes if necessary.
Process Control & Visualization
Critical Process Parameters (CPP)
The following workflow highlights the decision points where the experiment often fails and how to mitigate them.
Caption: Operational workflow for the Mixed Anhydride amidation. Temperature control at the IBCF addition step is the primary failure mode for purity.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | > 98% | HPLC (C18, ACN/H2O Gradient) |
| Identity | Consistent with structure | 1H NMR (DMSO-d6 or CDCl3) |
| TLC (Product) | Stain: Ninhydrin (-) / UV (+) | |
| TLC (SM) | Stain: Bromocresol Green |
NMR Expectations (DMSO-d6):
- 1.35 (s, 9H, Boc)
-
2.8-3.1 (m, 2H,
-Ph) -
4.1-4.2 (m, 1H,
-CH) - 6.9 (d, 1H, NH-Boc)
-
7.1-7.4 (m, 7H, Ph +
amide protons)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Hydrolysis of Mixed Anhydride | Ensure solvents (THF) are anhydrous. Avoid delays between IBCF and |
| Racemization | Temperature too high during activation | strictly maintain -15°C during IBCF addition. Use NMM instead of TEA [3]. |
| Oily Product | Residual solvent or impurities | Triturate with cold hexanes or pentane to induce crystallization. |
| Extra Spots on TLC | Urethane formation | Reduce activation time (Step 2, point 4) to < 2 minutes. |
References
-
Organic Syntheses , Coll. Vol. 7, p.70 (1990); Vol. 63, p.183 (1985). N-tert-Butoxycarbonyl-L-Phenylalanine. Link
-
Anderson, G. W., et al. (1967). Racemization control in the synthesis of peptides by the mixed anhydride method. Journal of the American Chemical Society. Link
-
BenchChem . (2025).[4] Minimizing Racemization of Modified Amino Acids During Coupling. Technical Support Center. Link
-
Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, Vol 12. Link
Sources
Application Note: High-Yield Synthesis of N-tert-Butoxycarbonyl-L-Phenylalaninamide (Boc-Phe-NH2)
Abstract
This application note details a robust, scalable protocol for the
Introduction & Strategic Rationale
The Substrate Challenge
2-amino-3-phenylpropanamide (Phenylalaninamide) is a crucial structural motif in peptidomimetics, particularly in the synthesis of HIV protease inhibitors and chiral auxiliaries. The starting material is typically supplied as the hydrochloride salt (H-Phe-NH2·HCl, CAS 65864-22-4) to ensure stability.
Experimental Strategy: Organic vs. Aqueous
While Boc protection is often performed in Dioxane/Water with NaOH, this method is suboptimal for amino acid amides.
-
Solubility: The resulting Boc-Phe-NH2 is highly lipophilic. In aqueous conditions, it often precipitates as a sticky gum, trapping impurities.
-
Hydrolysis Risk: Although amides are stable, elevated pH and heat can trace-hydrolyze the primary amide to the acid (Boc-Phe-OH), reducing yield.
Selected Strategy: We utilize a DCM/TEA system . The triethylamine serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine and acts as a proton scavenger during the reaction. The product remains soluble in DCM, allowing for a homogeneous reaction and facile aqueous wash workup.
Reaction Mechanism & Pathway[1][2]
The reaction proceeds via nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (
Figure 1: Mechanistic pathway for the Boc protection of Phenylalaninamide.
Materials & Safety Data
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | CAS No.[1][2][3] | Role |
| H-Phe-NH2·HCl | 200.66 | 1.0 | 65864-22-4 | Substrate |
| Boc Anhydride ( | 218.25 | 1.1 - 1.2 | 24424-99-5 | Protecting Group |
| Triethylamine (TEA) | 101.19 | 2.1 | 121-44-8 | Base (Neutralization) |
| Dichloromethane (DCM) | 84.93 | Solvent | 75-09-2 | Solvent |
| Citric Acid (10% aq) | 192.12 | Wash | 77-92-9 | Acidic Wash |
Safety Note:
is toxic if inhaled and melts at ~23°C. Store in a refrigerator but warm to liquid state before dispensing. Evolution ofgas occurs; do not seal the reaction vessel tightly.
Detailed Experimental Protocol
Phase 1: Preparation and Neutralization
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Suspension: Add H-Phe-NH2·HCl (10.0 g, 49.8 mmol) to the flask.
-
Solvent: Add DCM (100 mL). The salt will likely not dissolve completely; a white suspension is normal.
-
Liberation: Add Triethylamine (TEA) (14.6 mL, ~105 mmol) dropwise over 5 minutes.
-
Observation: The suspension may thin out or change appearance as the free amine is liberated and TEA·HCl forms.
-
Critical Control: Ensure vigorous stirring. The amine must be free to react.
-
Phase 2: The Boc Reaction[1]
-
Addition: Add Di-tert-butyl dicarbonate (
) (12.0 g, 55.0 mmol, 1.1 equiv). If is solid, dissolve it in a minimal amount of DCM (10 mL) and add via syringe. -
Reaction: Stir the mixture at Room Temperature (20–25°C) for 4–6 hours.
-
Gas Evolution: Mild bubbling (
) may be observed initially.
-
-
Validation (TLC): Check reaction progress by Thin Layer Chromatography.
-
Mobile Phase: 5% Methanol in DCM.
-
Stain:Ninhydrin .[4]
-
Endpoint: The starting material (free amine) spot (low
, stains purple/blue) should disappear. The product (high ) does not stain strongly with Ninhydrin (or stains faint yellow).
-
Phase 3: Workup & Isolation
The workup is designed to remove unreacted amine, excess base, and acidic byproducts without chromatography.
Figure 2: Purification workflow ensuring removal of ionic and acidic contaminants.
-
Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash with 10% Citric Acid (2 x 50 mL).
-
Why? Citric acid is mild. It protonates unreacted TEA and H-Phe-NH2, pulling them into the aqueous layer. Avoid strong mineral acids (HCl) which might deprotect the Boc group if too concentrated.
-
-
Base Wash: Wash the organic layer with Saturated
(2 x 50 mL).-
Why? Removes any trace citric acid.
-
-
Drying: Wash with Brine (50 mL), separate, and dry the organic layer over anhydrous
. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 40°C.
Phase 4: Crystallization (Optional)
The crude product is usually pure enough (>95%). If higher purity is required: 12. Dissolve the white solid in a minimal amount of hot Ethyl Acetate . 13. Slowly add Hexanes until turbidity persists. 14. Cool to 4°C overnight. Filter the crystals.
Results & Characterization
Expected Data
Spectroscopic Validation ( NMR in )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | Multiplet | 5H | Aromatic Phenyl Ring |
| 6.10 | Broad Singlet | 1H | Amide NH (Side chain) |
| 5.60 | Broad Singlet | 1H | Amide NH (Side chain) |
| 5.10 | Broad Doublet | 1H | Carbamate NH (Boc-NH) |
| 4.35 | Multiplet | 1H | |
| 3.05 | Multiplet | 2H | |
| 1.41 | Singlet | 9H | t-Butyl Group ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure 2.1 equiv of TEA is used. The solution must be basic (pH > 8 on wet paper) before adding |
| Product is Oily | Residual solvent or t-BuOH. | Dry under high vacuum for 12h. If persistent, triturate with cold pentane/hexanes. |
| TLC shows smearing | Amide interaction with silica. | Add 1% TEA to the TLC developing solvent or use a more polar system (10% MeOH/DCM). |
References
-
Sigma-Aldrich. N-(tert-Butoxycarbonyl)-L-phenylalanine Product Data. (Accessed 2023). Note: Reference used for physical property verification.
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard text for Boc chemistry mechanisms).
-
Organic Chemistry Portal. Boc-Protected Amino Groups. (Accessed 2023).
-
ChemSrc. Boc-L-phenylalanine Physical Properties. .
Sources
Use of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" in solid-phase peptide synthesis (SPPS)
Application Note: Strategic Synthesis and Utility of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH₂) in Solid-Phase Peptide Synthesis
Abstract
This technical guide details the synthesis, isolation, and application of This compound , commonly known as Boc-Phe-NH₂ . While standard Boc-SPPS protocols typically yield free amines upon HF cleavage, this guide focuses on the specific Ammonolysis of Merrifield Resin protocol required to generate the Boc-protected C-terminal amide. This molecule serves as a critical intermediate in the synthesis of protease inhibitors, a stable reference standard for C-terminal amidation monitoring, and a building block for convergent fragment condensation.
Introduction & Strategic Context
The molecule This compound (Boc-Phe-NH₂) represents a specific architectural motif in peptide chemistry: a hydrophobically distinct amino acid (Phenylalanine) with a C-terminal primary amide and an N-terminal Boc protecting group.
In the context of Solid-Phase Peptide Synthesis (SPPS), this compound is rarely a starting material for chain elongation because its C-terminus is capped. Instead, it is a high-value target intermediate or analytical standard .
Key Applications:
-
Fragment Condensation: Used as the C-terminal block in convergent synthesis where the N-terminal Boc is removed (selectively) to couple with a larger peptide fragment.
-
Protease Inhibition: The Phenylalaninamide motif is a privileged scaffold for Chymotrypsin-like serine protease inhibitors.
-
Analytical Benchmarking: Used to quantify the efficiency of resin cleavage protocols (e.g., distinguishing between acidolysis vs. ammonolysis yields).
Critical Synthesis Protocol: Ammonolysis of Merrifield Resin
To synthesize Boc-Phe-NH₂ using SPPS, one cannot use the standard MBHA/HF protocol, as anhydrous HF removes the Boc group, yielding H-Phe-NH₂. The correct strategy employs Ammonolysis of Merrifield Resin , which cleaves the benzyl ester linkage while leaving the acid-labile Boc group intact.
Experimental Workflow Diagram
Step-by-Step Protocol
Materials:
-
Boc-L-Phe-OH (Reagent Grade)
-
Merrifield Resin (Chloromethyl polystyrene, 1% DVB, ~1.0 mmol/g loading)
-
Cesium Carbonate (
)[1] -
Solvents: Methanol (MeOH), DMF (Anhydrous), Dichloromethane (DCM)
-
Ammonia gas or Saturated Methanolic Ammonia (
in MeOH)
Phase 1: Resin Loading (The Gisin Method)
-
Cesium Salt Preparation: Dissolve Boc-Phe-OH (1.5 eq relative to resin) in MeOH/Water (9:1). Titrate with
solution to pH 7.[1][2]0. Evaporate to dryness and chase with benzene or DMF to remove water. Rationale: The cesium salt enhances nucleophilicity, minimizing side reactions. -
Coupling: Swell Merrifield resin in anhydrous DMF. Add the dry Boc-Phe-Cs salt.
-
Incubation: Stir at 50°C for 24 hours.
-
Washing: Filter and wash resin with DMF (x3), Water/DMF (x3), and MeOH (x3).[1][2] Dry under vacuum.[1][2]
Phase 2: Ammonolytic Cleavage Critical Safety Note: Perform in a fume hood. Ammonia gas is toxic.
-
Swelling: Place the dried Boc-Phe-Resin in a pressure-rated vessel or round-bottom flask. Swell in minimal DMF.
-
Ammonolysis: Add cold (
C) saturated solution of in Methanol (approx. 20 mL per gram of resin). -
Reaction: Seal the vessel and stir at room temperature for 48–72 hours.
-
Mechanistic Insight: The ammonia acts as a nucleophile, attacking the benzyl ester carbonyl. This displaces the resin (as hydroxymethyl polystyrene) and releases the peptide as a C-terminal amide. Because the conditions are basic/neutral, the acid-labile Boc group remains attached.
-
-
Isolation: Filter off the resin beads. Wash beads with small amounts of MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is crude Boc-Phe-NH₂ . Recrystallize from Ethyl Acetate/Hexane to obtain high purity.
Analytical Validation & Quality Control
When using Boc-Phe-NH₂ as a reference standard or building block, purity must be verified.
Table 1: Physicochemical Specifications
| Property | Specification | Method | Notes |
| Appearance | White crystalline powder | Visual | Hygroscopic; store desiccated. |
| Molecular Weight | 264.32 g/mol | MS (ESI+) | Look for [M+H]+ = 265.3 and [M+Na]+ = 287.3 |
| Solubility | Soluble: DMF, DCM, MeOHInsoluble: Water | Visual/Gravimetric | High lipophilicity due to Boc + Phe. |
| Melting Point | 168–170 °C | Capillary | Sharp range indicates high purity. |
| TLC ( | ~0.6 (CHCl₃/MeOH 9:1) | Silica Gel 60 F254 | Visualize with Ninhydrin (after heating/acid) or UV. |
Application: Fragment Condensation Strategy
In convergent peptide synthesis, Boc-Phe-NH₂ serves as the "C-terminal cap."
Protocol:
-
N-Terminal Deprotection: Treat Boc-Phe-NH₂ with 50% TFA in DCM for 30 minutes.
-
Workup: Evaporate TFA. Crucial: The product is now H-Phe-NH₂·TFA . Neutralize with DIEA (Diisopropylethylamine) in situ during the next coupling.
-
Coupling: React the free amine with the activated carboxyl component (e.g., Boc-Peptide-OH activated with HATU/HOAt).
-
Why this route? It avoids exposing the sensitive internal peptide fragment to the harsh HF conditions usually required to generate amides on resin.
-
Troubleshooting Guide
Issue: Low Yield during Ammonolysis
-
Cause: Steric hindrance from the bulky polystyrene matrix prevents ammonia penetration.
-
Solution: Swell the resin in DMF before adding methanolic ammonia. Pure methanol shrinks polystyrene, trapping the peptide. A 1:1 DMF:MeOH mixture maintains swelling.
Issue: Product is H-Phe-NH₂ (Missing Boc)
-
Cause: Contamination with strong acids or high temperatures during workup.
-
Solution: Ensure all glassware is base-washed. Do not heat the methanolic ammonia solution above 30°C.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link
-
Manning, M. et al. (2020). Boc-Protected Amino Acids: Properties and Applications in Drug Development. BenchChem Technical Library. Link
-
Story, S. C., & Aldrich, J. V. (1994). Solid-phase synthesis of C-terminal peptide amides using the Fmoc strategy: A comparison of different resins. International Journal of Peptide and Protein Research, 43(3), 292-296. (Contextual comparison for amide generation). Link
Sources
Application Note: tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate as a Building Block for Peptide Libraries
Executive Summary & Strategic Utility
tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate, commonly known as Boc-L-phenylalaninamide (Boc-Phe-NH₂) , is a highly versatile, orthogonally protected chiral building block. In drug discovery, the incorporation of a C-terminal phenylalanine amide is a frequent motif used to mimic natural neuropeptides and hormones, conferring critical resistance against in vivo carboxypeptidase degradation. Beyond direct incorporation into peptide sequences, the primary amide of Boc-Phe-NH₂ serves as a reactive handle, enabling divergent synthetic strategies for peptidomimetics, targeted covalent inhibitors, and macrocyclic libraries.
Mechanistic Insights: Causality Behind Experimental Choices
As a Senior Application Scientist, selecting the correct building block and protection strategy is paramount for library success.
-
Boc vs. Fmoc Strategy : While Fmoc solid-phase peptide synthesis (SPPS) is standard, Boc-Phe-NH₂ is specifically selected for solution-phase library generation and specialized solid-phase syntheses where base-labile groups must be avoided. Repeated piperidine treatments in Fmoc chemistry can lead to side reactions such as hydantoin formation or premature cleavage of base-sensitive pharmacophores. Boc chemistry, utilizing trifluoroacetic acid (TFA) for deprotection, provides a reliable orthogonal approach[1].
-
The Amide as a Synthetic Divergence Point : Starting with a pre-formed primary amide bypasses the need for expensive amidation resins (e.g., Rink Amide) in solution-phase synthesis. Furthermore, the amide can be chemically transformed:
-
Dehydration to Nitriles : The amide is cleanly dehydrated to a nitrile (Boc-Phe-CN), a critical "warhead" for reversible covalent inhibitors targeting serine and cysteine proteases (e.g., Cathepsins, DPP-4).
-
Reduction to Diamines : Reduction of the amide carbonyl yields a chiral 1,2-diamine, a foundational scaffold for constructing complex, heteroaryl-containing macrocyclic libraries that occupy unique 3D chemical space[2].
-
Divergent Synthetic Pathways
Divergent synthesis pathways converting Boc-Phe-NH2 into nitriles and diamines.
Experimental Protocols & Self-Validation Systems
Trustworthiness in library synthesis relies on self-validating protocols. The following methodologies detail the transformation of Boc-Phe-NH₂ with built-in analytical checkpoints.
Protocol A: Dehydration to Boc-Phe-CN (Covalent Warhead Synthesis)
Causality: Trifluoroacetic anhydride (TFAA) is employed as a mild dehydrating agent. In the presence of Triethylamine (TEA), it selectively converts the primary amide to a nitrile without causing epimerization at the sensitive alpha-chiral center.
-
Preparation : Dissolve Boc-Phe-NH₂ (1.31 g, 4.97 mmol) and TEA (1.5 mL, 10.7 mmol, 2.2 equiv) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.
-
Activation : Cool the solution to 5 °C using an ice bath. Add TFAA (0.78 mL, 5.5 mmol, 1.1 equiv) dropwise over 5 minutes to control the exothermic activation.
-
Reaction : Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Quenching & Extraction : Quench the reaction with H₂O (3 mL). Remove THF under reduced pressure. Extract the aqueous residue with Diethyl Ether (Et₂O). Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification : Purify via silica gel column chromatography (EtOAc/hexane) to yield Boc-Phe-CN. Self-Validation Checkpoint: Perform Infrared (IR) Spectroscopy on the product. The reaction is validated by the appearance of a sharp -C≡N stretching band at ~2250 cm⁻¹ and the complete disappearance of the primary amide N-H stretching doublets at ~3400 cm⁻¹.
Protocol B: Reduction to Chiral 1,2-Diamine (Macrocycle Precursor)
Causality: Borane-dimethyl sulfide (BH₃·SMe₂) is utilized because it selectively reduces the amide carbonyl to a methylene group without cleaving the acid-labile Boc carbamate, preserving the chiral integrity of the resulting diamine[2].
-
Preparation : Dissolve Boc-Phe-NH₂ in anhydrous THF under nitrogen and cool to 0 °C.
-
Reduction : Slowly add an excess of BH₃·SMe₂ complex. Reflux the mixture gently for 4-6 hours.
-
Quenching : Carefully quench with methanol to destroy excess borane, then concentrate.
-
Isolation : The resulting mono-protected diamine (Boc-NH-CH(CH₂Ph)-CH₂-NH₂) is isolated and can be subsequently protected with an Alloc group for orthogonal macrocycle library synthesis[2]. Self-Validation Checkpoint: Following analytical cleavage of the Boc group with TFA, perform a Ninhydrin (Kaiser) test. A deep blue color confirms the presence of the newly formed primary aliphatic amine. LC-MS should confirm the mass shift from the amide (M) to the diamine (M-14).
Protocol C: Solution-Phase Dipeptide Library Coupling
Causality: EDC·HCl and HOBt are used for coupling. HOBt forms an active ester intermediate that suppresses the formation of oxazolones, thereby preventing racemization of the activated amino acid during library assembly[1].
-
Deprotection : Treat Boc-Phe-NH₂ with 50% TFA in DCM for 30 minutes to yield H-Phe-NH₂·TFA. Concentrate and dry.
-
Coupling : Dissolve the chosen Boc-Xaa-OH (1.0 equiv) and HOBt (1.1 equiv) in DCM/DMF. Add EDC·HCl (1.05 equiv) and stir for 15 minutes to pre-activate.
-
Addition : Add the H-Phe-NH₂·TFA salt (1.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to neutralize the salt. Stir overnight at room temperature.
-
Workup : Wash the organic layer successively with 10% citric acid, saturated NaHCO₃, and brine to remove unreacted starting materials and urea byproducts. Self-Validation Checkpoint: Monitor via HPLC. The purity of the resulting Boc-Xaa-Phe-NH₂ product can be confirmed by a distinct retention time shift compared to authentic standards, ensuring <0.2% of epimerized (D-amino acid) byproduct[1].
Workflow for solution-phase dipeptide library generation using Boc-Phe-NH2.
Quantitative Data & Reaction Metrics
| Transformation | Reagents / Catalyst | Target Scaffold | Typical Yield | Primary Validation Metric |
| Dehydration | TFAA, TEA, THF (5 °C to RT) | Nitrile (Boc-Phe-CN) | ~94% | IR: -C≡N stretch at ~2250 cm⁻¹ |
| Reduction | BH₃·SMe₂, THF (Reflux) | 1,2-Diamine | >80% | LC-MS: Mass shift (M-14) |
| Amide Coupling | EDC·HCl, HOBt, DIPEA | Dipeptide (Boc-Xaa-Phe-NH₂) | 85-95% | HPLC: Retention time shift, <0.2% epimer |
References
-
Convenient Synthesis of N-Protected Amino Acid Amides Source: Chemistry Letters (Oxford University Press) URL:[Link]
-
Peptide Nitriles (Science of Synthesis) Source: Thieme Connect URL:[Link]
- Source: Google Patents (CA2998885A1)
Sources
Technical Application Note: Deprotection of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH₂)
[1]
Executive Summary
This technical guide details the protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (also known as Boc-L-Phenylalaninamide or Boc-Phe-NH₂ ).[1]
While Boc deprotection is a staple of organic synthesis, the specific handling of phenylalanine derivatives requires attention to preventing tert-butyl cation-mediated alkylation of the aromatic side chain.[1] This guide provides a robust, self-validating methodology using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), emphasizing high-purity isolation of the resulting amine trifluoroacetate salt.[1]
Chemical Context & Mechanism[1][2][3][4][5][6]
Substrate Identification
Reaction Mechanism (Acidolysis)
The cleavage of the Boc group occurs via an acid-catalyzed E1 elimination mechanism.[1]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[4][5]
-
Fragmentation: The tert-butyl cation (
) is cleaved, generating a carbamic acid intermediate.[1][5] -
Decarboxylation: The unstable carbamic acid spontaneously loses
to yield the free amine.[5] -
Salt Formation: The amine is immediately protonated by excess TFA.
Critical Consideration (Scavenging): The generated
Mechanistic Visualization[1][4]
Figure 1: Mechanistic pathway of Boc deprotection showing the critical cation scavenging step.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| Boc-Phe-NH₂ | >98% HPLC | Substrate |
| Trifluoroacetic Acid (TFA) | ReagentPlus®, 99% | Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Diethyl Ether ( | ACS Reagent, Cold | Precipitant |
| Triethylsilane (TES) | Optional | Scavenger (Recommended) |
Standard Operating Procedure (Solution Phase)
Step 1: Preparation
-
Weigh 1.0 equivalent of Boc-Phe-NH₂ into a round-bottom flask.
-
Dissolve in a minimal volume of DCM (approx. 5–10 mL per gram of substrate).
-
Note: If the substrate is not fully soluble, the addition of TFA in the next step usually solubilizes it.
-
Step 2: Acidolysis
-
Cool the solution to 0°C (Ice bath).
-
Add TFA equal to the volume of DCM (Final ratio 1:1 v/v).
-
Remove the ice bath and stir at Room Temperature for 30–60 minutes.
Step 3: Monitoring (Self-Validation)
-
TLC Method: Spot the reaction mixture against the starting material.
-
Endpoint: Disappearance of the high-Rf starting material spot.
Step 4: Workup & Isolation (Precipitation Method) [1]
-
Concentrate the reaction mixture in vacuo (Rotovap) at <40°C to remove excess TFA and DCM. A thick oil will remain.
-
Chase Step: Add 10 mL of DCM or Toluene and re-evaporate. Repeat 2x. This azeotropically removes residual TFA, which is critical for solid precipitation.
-
Precipitation: Add cold Diethyl Ether (
) to the oily residue while stirring vigorously. -
A white solid (H-Phe-NH₂[1] · TFA) should precipitate immediately.
-
Filter the solid using a sintered glass funnel or centrifuge. Wash the pellet 3x with cold ether.
Step 5: Drying
-
Dry the solid under high vacuum (lyophilizer or desiccator) for 12 hours to remove trace ether.
Workflow Visualization
Figure 2: Step-by-step workflow for the deprotection and isolation of the TFA salt.[1]
Quality Control & Troubleshooting
Expected Analytical Data
-
Physical State: White to off-white hygroscopic powder.[1]
-
Mass Spectrometry (ESI+): m/z = 165.1
(Free base mass).[1] -
1H NMR (
):-
Disappearance of the singlet at
1.4 ppm (9H, Boc group). -
Retention of aromatic signals (
7.1–7.4 ppm).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Residual TFA or DCM present.[1] | Perform "Chase Step" with Toluene to remove TFA. Use Hexane/Ether mix (1:1) to force precipitation. |
| Side Products (+56 Da) | tert-butylation of Phenyl ring.[1] | Repeat synthesis using 5% Triethylsilane or 5% Water as a scavenger [1].[1] |
| Incomplete Cleavage | TFA concentration too low. | Increase TFA ratio to 50% or extend time to 2 hours. Ensure anhydrous conditions initially. |
| Yellow Product | Oxidation or impurities. | Recrystallize from Methanol/Ether. Ensure Ether is peroxide-free.[1] |
Safety & Handling
-
TFA (Trifluoroacetic Acid): Highly corrosive and volatile.[1] Causes severe skin burns. Handle only in a fume hood. Double-glove (Nitrile) recommended.[1]
-
Ether: Extremely flammable. Ensure all heat sources are removed during the precipitation step.
-
Waste: TFA solutions must be disposed of in dedicated halogenated organic waste streams, separate from general organic solvents if possible, to prevent violent reactions with basic waste.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1]
-
BenchChem. (2025).[1][4][5] "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)."
-
Sigma-Aldrich. (n.d.).[1] "tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate Physical Properties."
-
Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268.[1]
-
ThermoFisher Scientific. (n.d.).[1] "Determination of Trifluoroacetic Acid (TFA) in Peptides."
Sources
- 1. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. tert-butyl N-[(1R)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate | C16H21N3O3 | CID 10902758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate | C16H21N3O3 | CID 9904539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Note: tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Synonyms: Boc-L-phenylalaninamide, Boc-Phe-NH₂ CAS Registry Number: 88463-18-7
Executive Summary
In modern fragment-based drug design and peptidomimetic synthesis, tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (commonly referred to as Boc-Phe-NH₂) serves as a highly versatile, chiral building block. Characterized by its hydrophobic benzyl side chain, acid-labile tert-butoxycarbonyl (Boc) protecting group, and reactive primary amide, this compound is a critical intermediate in the synthesis of covalent protease inhibitors, macrocyclic kinase inhibitors, and analgesic peptide analogs.
This application note provides a comprehensive technical guide to the structural rationale, synthetic transformations, and validated experimental protocols for utilizing Boc-Phe-NH₂ in preclinical drug discovery workflows.
Structural & Mechanistic Rationale
The utility of Boc-Phe-NH₂ in medicinal chemistry is driven by three distinct structural features:
-
The Phenylalanine Core (P1 Pharmacophore): The aromatic benzyl ring provides essential hydrophobic interactions, specifically targeting the S1 binding pockets of various proteases (e.g., Cathepsins, Dipeptidyl Peptidase-4)[1].
-
The Boc Protecting Group: The tert-butoxycarbonyl group provides immense steric bulk, preventing unwanted nucleophilic attacks at the α-amine during aggressive downstream transformations. It is highly stable to catalytic hydrogenation and basic conditions, yet can be cleanly cleaved using trifluoroacetic acid (TFA) or HCl in organic solvents[2].
-
The Primary Amide (-CONH₂): The terminal amide acts as a synthetic divergence point. It can be dehydrated to form an electrophilic nitrile (-CN) warhead[1], reduced to a primary amine to form a chiral diamine[3], or utilized directly in peptide coupling to generate complex peptidomimetics[2].
Fig 1. Pharmacophore mapping of Boc-Phe-NH2 derivatives in protease binding pockets.
Key Applications in Drug Discovery
Synthesis of Covalent Protease Inhibitors (Nitrile Warheads)
Peptide nitriles are highly effective reversible covalent inhibitors. The nitrile carbon undergoes nucleophilic attack by the catalytic serine or cysteine residue of the target protease, forming a stable but reversible imidate or thioimidate adduct. Boc-Phe-NH₂ is frequently dehydrated using phosphorus oxychloride (POCl₃) to yield Boc-L-phenylalaninenitrile (Boc-Phe-CN). Maintaining strict temperature control during this β-elimination of the imidic acid is critical to prevent the racemization of the α-chiral center[1].
Macrocyclic Scaffolds for Kinase and Protease Inhibition
Macrocycles bridge the gap between small molecules and biologics, offering high potency and the ability to disrupt protein-protein interactions. Boc-Phe-NH₂ can be reduced using borane-dimethyl sulfide (BH₃·SMe₂) to yield a mono-protected chiral diamine. This diamine serves as a foundational strut in the synthesis of pyridine-containing macrocyclic libraries, which are screened against targets like the HCV NS3 protease[3].
Fragment-Based NMR Profiling
In metabolomics and fragment-based drug design (FBDD), pure Boc-Phe-NH₂ is utilized as a reference standard for Underdetermined Blind Source Separation (uBSS) in ¹H NMR spectroscopy. Its distinct aromatic and amide proton signals make it an ideal candidate for calibrating sparse component analysis algorithms used to identify biomarkers in complex biological mixtures[4].
Fig 2. Synthetic divergence of Boc-Phe-NH2 into distinct drug discovery pathways.
Quantitative Data Summary
The following table summarizes the primary synthetic transformations of Boc-Phe-NH₂, highlighting the optimal reagents and expected yields based on established literature.
| Transformation | Reagents & Conditions | Target Intermediate | Primary Drug Discovery Application | Typical Yield |
| Dehydration | POCl₃, Pyridine, -5°C to 0°C | Boc-Phe-CN (Nitrile) | Covalent Protease Inhibitors (e.g., Cathepsin)[1] | 50 - 85% |
| Reduction | BH₃·SMe₂, THF, Reflux | Boc-Phe-CH₂NH₂ (Diamine) | Macrocyclic HCV NS3 Protease Inhibitors[3] | 70 - 90% |
| Coupling | DCC, HOBt, DMF, RT | Boc-Peptide-Phe-NH₂ | Analgesic / Anti-ulcer Peptidomimetics[2] | 80 - 95% |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection and critical monitoring steps are explicitly defined to ensure scientific rigor.
Protocol A: Dehydration of Boc-Phe-NH₂ to Boc-L-phenylalaninenitrile (Boc-Phe-CN)
Objective: Synthesize an electrophilic nitrile warhead while preserving the stereochemical integrity of the α-carbon.
Mechanistic Note: Phosphorus oxychloride (POCl₃) is utilized to activate the amide oxygen, facilitating a β-elimination to yield the nitrile. Pyridine acts as both the solvent and an acid scavenger. Strict temperature control (≤ 0°C) is mandatory; elevated temperatures lead to the formation of ketenimine intermediates, resulting in rapid racemization[1].
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add Boc-Phe-NH₂ (10.0 mmol) and anhydrous pyridine (30 mL).
-
Cooling: Submerge the flask in an ice-salt bath and allow the solution to cool to -5°C. Vigorous stirring is required to ensure uniform temperature distribution.
-
Activation: Dropwise, add freshly distilled POCl₃ (11.0 mmol, 1.1 equiv) over a period of 15 minutes. Causality: Slow addition prevents exothermic spikes that cause racemization.
-
Reaction Monitoring: Stir the mixture at 0°C for 30 minutes. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (amide) will appear as a highly polar spot, while the product (nitrile) will migrate significantly higher (less polar).
-
Quenching & Workup: Carefully quench the reaction by adding crushed ice (10 g) directly into the flask to hydrolyze excess POCl₃. Concentrate the mixture under reduced pressure at <30°C to remove the bulk of the pyridine.
-
Extraction: Dilute the residue with ethyl acetate (100 mL) and wash sequentially with 1M HCl (3 x 50 mL) to remove residual pyridine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL).
-
Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Verify the product via IR spectroscopy (look for the sharp, characteristic -C≡N stretch at ~2240 cm⁻¹ and the disappearance of the primary amide N-H stretches at ~3300-3200 cm⁻¹).
Protocol B: Chemoselective Reduction to Mono-protected Diamine
Objective: Generate a chiral diamine building block for macrocycle synthesis.
Mechanistic Note: Borane-dimethyl sulfide (BH₃·SMe₂) is chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it risks cleaving the acid-labile and hydride-sensitive Boc carbamate. Borane chemoselectively reduces the primary amide to a primary amine while leaving the Boc group entirely intact[3].
Step-by-Step Procedure:
-
Preparation: In a dry 100 mL flask under nitrogen, dissolve Boc-Phe-NH₂ (5.0 mmol) in anhydrous THF (25 mL).
-
Reduction: Slowly inject BH₃·SMe₂ (2.0 M in THF, 15.0 mmol, 3.0 equiv) at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (65°C) for 4 hours.
-
Quenching: Cool the reaction to 0°C. Critical Step: Carefully add methanol (10 mL) dropwise to quench unreacted borane. Hydrogen gas will evolve rapidly.
-
Cleavage of Borane-Amine Complex: To break the stable amine-borane complex formed during the reaction, add 1M NaOH (10 mL) and reflux for an additional 1 hour. Causality: Failure to perform this basic hydrolysis will result in artificially low yields due to the product remaining trapped as a boron complex.
-
Extraction: Concentrate the mixture to remove THF and Methanol. Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate.
-
Validation: Confirm the structure via ¹H NMR (DMSO-d₆). The disappearance of the two distinct amide proton singlets (often broad, around 7.0 - 7.5 ppm) and the appearance of a new aliphatic -CH₂- signal adjacent to the new primary amine confirms successful reduction.
References
- 15.1.
- Libraries of pyridine-containing macrocyclic compounds and methods of making and using the same (CA3066499A1)
- Extraction of multiple pure component H and C NMR spectra from two mixtures Source: FULIR URL
- Synthesis and Ulcer reducing activity studies of some Peptide derivatives of Aspirin Source: Hygeia Journal for Drugs and Medicines URL
Sources
"tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" as an intermediate for enzyme inhibitors
Application Note: tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate as a Key Intermediate in Cysteine Protease Inhibitor Synthesis
Introduction & Molecule Profile
This compound, commonly referred to as Boc-L-phenylalaninamide (Boc-Phe-NH₂), is a critical building block in medicinal chemistry. While it serves as a protected amino acid derivative, its primary utility lies in its role as the direct precursor to nitrile warheads used in covalent reversible protease inhibitors.
The phenylalanine side chain (benzyl group) is a "privileged structure" that frequently occupies the hydrophobic S1 or S2 pockets of major therapeutic targets, including Cathepsin K (osteoporosis), DPP-4 (diabetes), and SARS-CoV-2 Main Protease (Mpro) .
Physicochemical Profile
| Property | Specification |
| Common Name | Boc-L-Phenylalaninamide (Boc-Phe-NH₂) |
| CAS Number | 56741-06-1 (L-isomer) |
| Molecular Weight | 306.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, DCM, MeOH; Insoluble in water |
| Stereochemistry | L-configuration (S); High optical purity required (>99% ee) |
Strategic Utility: The "Nitrile Warhead" Pathway
The primary application of Boc-Phe-NH₂ is its dehydration to Boc-Phe-CN (Nitrile) . This transformation is pivotal because the nitrile group acts as an electrophilic trap for the active site cysteine thiolate in cysteine proteases.
Mechanism of Action:
-
Recognition: The benzyl side chain binds to the enzyme's hydrophobic S1 pocket.
-
Attack: The catalytic cysteine thiolate (-S⁻) attacks the nitrile carbon.
-
Inhibition: A stable thioimidate adduct forms, reversibly blocking the enzyme.
Pathway Visualization
The following diagram illustrates the conversion of the amide to the nitrile warhead and its subsequent deprotection for peptide coupling.
Caption: Synthetic workflow converting Boc-Phe-NH₂ to the active nitrile warhead precursor.
Experimental Protocols
Two validated protocols are provided. Protocol A is recommended for small-scale, high-purity optimization (minimizes racemization). Protocol B is the industry standard for scale-up.
Protocol A: Dehydration via Burgess Reagent (High Precision)
Best for: Preventing racemization of the chiral center.
Reagents:
-
Boc-Phe-NH₂ (1.0 equiv)
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve Boc-Phe-NH₂ in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Addition: Add Burgess Reagent in one portion at room temperature (25°C).
-
Reaction: Stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the amide peak (M+H 307) and appearance of the nitrile (M+H 289).
-
Workup: Dilute with DCM, wash with water (x2) and brine (x1).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically 10-30% EtOAc in Hexanes).
Why this works: The Burgess reagent facilitates syn-elimination via a sulfamate intermediate under neutral conditions, preserving the sensitive chiral center at the
Protocol B: Dehydration via TFAA/Pyridine (Scalable)
Best for: Gram-to-kilogram scale synthesis.
Reagents:
-
Boc-Phe-NH₂ (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Pyridine (2.5 equiv)
-
DCM, anhydrous
Procedure:
-
Cooling: Dissolve Boc-Phe-NH₂ and Pyridine in DCM. Cool the solution to 0°C (ice bath). Critical: Low temperature prevents racemization.
-
Addition: Add TFAA dropwise over 30 minutes. The solution may turn slightly yellow.
-
Warming: Allow the mixture to warm to room temperature slowly and stir for 2 hours.
-
Quench: Carefully add saturated NaHCO₃ solution (gas evolution will occur).
-
Extraction: Separate layers. Extract aqueous layer with DCM.
-
Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry and concentrate. Recrystallize from Et₂O/Hexanes if necessary.
Why this works: TFAA activates the amide oxygen, converting it into a trifluoroacetate imidate, which undergoes E2 elimination by pyridine. The 0°C start is mandatory to maintain optical purity [2].
Quality Control & Validation
When validating the intermediate, specific spectral signatures confirm the transformation from Amide to Nitrile.
| Method | Boc-Phe-NH₂ (Start) | Boc-Phe-CN (Product) |
| IR Spectroscopy | Strong bands ~1680 cm⁻¹ (Amide I) and ~3400 cm⁻¹ (NH) | Distinct sharp peak ~2250 cm⁻¹ (C≡N) ; Amide bands disappear |
| ¹H NMR (DMSO-d₆) | Two broad singlets (NH₂) at ~7.0–7.5 ppm | NH₂ protons absent ; |
| ¹³C NMR | Carbonyl C=O signal ~173 ppm | Nitrile C≡N signal ~118 ppm |
| Chiral HPLC | Single peak (S-isomer) | Verify ee% (Risk of R-isomer formation if overheated) |
Biological Context: Protease Inhibition[3][4]
To understand the downstream utility, the following diagram maps the interaction between the synthesized nitrile (derived from Boc-Phe-NH₂) and a generic Cysteine Protease (e.g., Cathepsin K).
Caption: Mechanism of Action. The nitrile group (derived from the amide) forms a reversible covalent bond with the enzyme active site.
References
-
Burgess Reagent Mechanism & Application
-
TFAA/Pyridine Dehydration Protocol
- Title: Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydr
- Source: N
-
URL:[Link]
-
Protease Inhibitor Design (Nitrile Warheads)
- Title: Recent Advances in Heterocyclic HIV Protease Inhibitors (Context on P1/P2 design).
- Source: N
-
URL:[Link]
-
Boc-Phenylalanine Derivatives Properties
- Title: Boc-Phe-OH / Derivatives Physical D
-
Source: Sigma-Aldrich.[5]
Sources
Recrystallization techniques for "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
This Application Note provides a comprehensive technical guide for the recrystallization of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , commonly referred to in peptide chemistry as Boc-L-Phenylalaninamide (Boc-Phe-NH₂).
Introduction & Compound Profile
This compound is a critical intermediate in the synthesis of peptide-based therapeutics, particularly protease inhibitors (e.g., HIV protease inhibitors, renin inhibitors). It represents a protected amino acid amide where the amine is masked by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is converted to a primary amide.
Achieving high purity (>99%) and optical integrity (>99% ee) is paramount, as impurities at this stage can propagate through subsequent coupling steps, leading to difficult-to-separate deletion sequences or diastereomers.
Physicochemical Attributes
| Property | Description |
| Chemical Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Physical State | White crystalline solid |
| Melting Point | Typically 165–168°C (significantly higher than Boc-Phe-OH due to amide H-bonding) |
| Hydrophobicity | Moderate (Benzyl side chain + Boc group vs. Polar Amide) |
Solubility Profiling & Solvent Selection[2][3]
The purification strategy relies on the "Solvent/Anti-Solvent" principle.[1] The amide functionality significantly reduces solubility in non-polar solvents compared to the corresponding ester or acid, while the Boc and Benzyl groups maintain solubility in organic solvents.
Solubility Map
| Solvent Class | Solvents | Solubility Behavior | Application |
| Good Solvents | Methanol, Ethanol, Ethyl Acetate, DCM, THF | Soluble at RT; Highly soluble hot. | Dissolution medium.[1][2][3][4][5][6][7][8][9] |
| Anti-Solvents | Hexanes, Heptane, Pentane, Water, Diethyl Ether | Insoluble or sparingly soluble. | Inducing supersaturation. |
| Intermediate | Toluene, Isopropanol (IPA) | Moderate solubility. | Single-solvent recrystallization (cooling). |
Selection Logic
-
Ethyl Acetate / Hexane (Preferred): The standard system for Boc-amino acids. Ethyl acetate dissolves the compound well; hexane acts as a gradual anti-solvent. This system effectively removes non-polar byproducts and unreacted starting materials.
-
Ethanol / Water: Used when inorganic salts or highly polar impurities are present. The compound is soluble in hot ethanol but precipitates upon water addition.
Experimental Protocols
Pre-requisite: Crude Work-up
Before recrystallization, ensure the crude material has been washed to remove gross impurities:
-
Dissolve crude in Ethyl Acetate.[5]
-
Wash with 10% Citric Acid (removes basic impurities/amines).
-
Wash with Saturated NaHCO₃ (removes unreacted Boc-Phe-OH acid).
-
Wash with Brine , dry over MgSO₄, and concentrate to a solid/foam.
Protocol A: The Standard Method (Ethyl Acetate / Hexane)
Objective: Removal of lipophilic impurities and color bodies.
Step-by-Step Procedure:
-
Dissolution: Transfer the crude solid (e.g., 10 g) into an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) slowly while heating to near-reflux (approx. 70°C). Use the minimum amount required to achieve a clear solution (approx. 3–5 mL per gram).
-
Note: If the solution is colored, add activated carbon (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While the solution is still hot, slowly add Hexane (or Heptane) dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of hot EtOAc to just redissolve the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Do not stir, as this may cause rapid precipitation of amorphous material.
-
Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4–12 hours to maximize yield.
-
Isolation: Filter the white crystals using a Buchner funnel.
-
Washing: Wash the cake with a cold mixture of EtOAc/Hexane (1:3 ratio).
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Protocol B: The Polishing Method (Ethanol / Water)
Objective: Removal of salts or trace polar contaminants.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude material in absolute Ethanol (approx. 5 mL/g) at 60–70°C.
-
Anti-Solvent Addition: Add warm Water (50°C) dropwise to the stirring solution until the "cloud point" is reached.
-
Cooling: Remove the heat source and allow the vessel to cool slowly (10°C/hour) to room temperature.
-
Isolation: Filter and wash with cold 50% Ethanol/Water.
-
Critical: Ensure thorough drying, as residual water can degrade the Boc group over long-term storage or interfere with moisture-sensitive coupling reagents (e.g., EDC).
-
Critical Process Parameters (CPP) & Troubleshooting
"Oiling Out" Phenomenon
Boc-protected intermediates are notorious for separating as an oil rather than a crystal, especially if impurities lower the melting point.
Corrective Actions:
-
Seeding: Add a tiny crystal of pure product to the slightly supersaturated solution at 40–50°C.
-
Slow Cooling: Insulate the flask with a towel to slow the cooling rate. Rapid cooling traps impurities and favors oil formation.
-
Solvent Ratio: Increase the ratio of the "Good Solvent" (EtOAc) slightly. Oiling out often indicates the anti-solvent concentration is too high too quickly.
Visualization of the Workflow
Caption: Decision tree for the purification of Boc-Phe-NH₂ via EtOAc/Hexane recrystallization.
Analytical Validation
To confirm the success of the recrystallization, the following metrics should be verified:
-
HPLC Purity: >98% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).
-
-
Melting Point: Sharp range (e.g., 165–167°C). A broad range (>2°C) indicates residual solvent or impurities.
-
1H-NMR (CDCl₃ or DMSO-d₆):
-
Confirm integrity of the Boc group (singlet ~1.4 ppm, 9H).
-
Confirm Phenylalanine backbone (Benzyl CH₂ multiplet ~3.0 ppm).
-
Confirm Amide protons (Broad singlets, exchangeable with D₂O).
-
References
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Boc group stability and handling).
-
Organic Syntheses, Coll. Vol. 6, p. 203 (1988). N-tert-Butoxycarbonyl-L-Phenylalanine. Link (Foundational protocol for Boc-Phe-OH, adaptable to the amide).
-
BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids by Recrystallization. Link (General guidelines for Boc-amino acid solubility).
-
Sigma-Aldrich / Merck. Product Specification: Boc-Phe-NH2. Link (Source for physicochemical data).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-L-Phenylalanine, 25 g, CAS No. 13734-34-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. reddit.com [reddit.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate, a key intermediate in various pharmaceutical and research applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this synthesis.
I. Overview of the Synthesis
The synthesis of this compound, also known as Boc-L-phenylalanine amide (Boc-Phe-NH₂), typically involves the coupling of Boc-protected L-phenylalanine with ammonia or an ammonia equivalent. While seemingly straightforward, this reaction is prone to several side reactions and challenges that can significantly impact the yield and purity of the final product. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and field-proven insights.
Reaction Scheme:
The primary transformation involves the formation of an amide bond between the carboxylic acid of Boc-L-phenylalanine and ammonia. This is typically achieved using a coupling agent to activate the carboxylic acid.
Caption: General synthesis of Boc-Phe-NH₂.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup.
1. Incomplete Reaction:
-
Cause: Insufficient activation of the carboxylic acid or premature decomposition of the activated species.
-
Troubleshooting:
-
Choice of Coupling Agent: For sterically unhindered substrates like phenylalanine, standard carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) are often effective.[1][2] However, for more challenging couplings or to minimize side reactions, consider more potent activating agents like HATU, HBTU, or HCTU.[3][4]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Low temperatures (typically 0 °C to room temperature) are generally preferred to minimize side reactions.[5]
-
2. Side Reactions:
-
Cause: The activated Boc-L-phenylalanine can participate in several competing reactions.
-
N-acylurea formation: A common side product when using carbodiimides, where the activated intermediate reacts with another molecule of the carbodiimide.[6]
-
Oxazolone formation and racemization: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate, which is prone to racemization at the α-carbon.[1][3] Although phenylalanine is not highly susceptible, this can still occur under harsh conditions.[5]
-
Diketopiperazine formation: If the Boc protecting group is prematurely cleaved, the resulting free amine can react with another molecule of activated Boc-L-phenylalanine to form a cyclic dipeptide.[1][7]
-
-
Troubleshooting:
-
Additive Use: The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings can suppress racemization and N-acylurea formation by forming a more stable activated ester.[2][3]
-
Control of Stoichiometry and Addition Order: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and ammonia source. It is often beneficial to pre-activate the Boc-L-phenylalanine for a short period before adding the ammonia source to minimize the lifetime of the highly reactive intermediate.[3]
-
3. Product Loss During Workup:
-
Cause: The product has some water solubility, leading to losses during aqueous extraction steps.
-
Troubleshooting:
-
Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Brine Wash: After aqueous washes, wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
Back-Extraction: To recover any product lost to the aqueous phase, you can perform a back-extraction of the aqueous layers with fresh organic solvent.
-
Q2: I am observing significant racemization in my product. How can I prevent this?
A2: Racemization is a critical issue in amino acid chemistry, primarily proceeding through the formation of an oxazolone intermediate.[1][3]
-
Mechanism of Racemization: The activation of the carboxylic acid increases the acidity of the α-proton. A base can then abstract this proton, leading to the formation of an achiral enolate, which can be protonated from either face to give a racemic mixture.
Caption: Simplified racemization pathway.
-
Preventative Measures:
-
Choice of Coupling Reagent and Additive: As mentioned, using coupling reagents known for low racemization, such as DIC/Oxyma, is crucial.[3] Additives like HOBt act as racemization suppressants.[1]
-
Base Selection: Avoid strong, non-nucleophilic bases like DBU. Use weaker bases such as N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIEA) where possible, as excess strong base can promote racemization.[2][3]
-
Temperature Control: Keep the reaction temperature low (0 °C) during the activation and coupling steps.[5]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to stand for extended periods before the addition of the amine component.[3]
-
Q3: My final product is difficult to purify and appears oily or as a semi-solid. What are the potential impurities?
A3: An oily or semi-solid product often indicates the presence of impurities that disrupt crystallization.
Common Impurities and Their Sources:
| Impurity | Source | Recommended Action |
| N-acylurea | Reaction of the activated intermediate with the carbodiimide coupling agent (e.g., DCU from DCC).[6] | Filter the reaction mixture to remove insoluble ureas (like DCU). If the urea is soluble, purification by column chromatography is necessary. |
| Unreacted Boc-L-phenylalanine | Incomplete reaction. | Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove the acidic starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) related impurities | If (Boc)₂O is used in the synthesis of the starting material, residual amounts can lead to byproducts.[8] | Ensure the purity of the starting Boc-L-phenylalanine. |
| Residual Solvents | Incomplete removal of solvents during workup. | Dry the product thoroughly under high vacuum. |
Purification Strategy:
-
Aqueous Workup: Perform the appropriate acidic and basic washes to remove unreacted starting materials and water-soluble byproducts.
-
Filtration: If an insoluble byproduct like DCU is formed, filter the crude reaction mixture before aqueous workup.
-
Column Chromatography: If impurities persist, purification by silica gel column chromatography is the most effective method. A gradient elution system of ethyl acetate in hexanes is typically suitable.
-
Recrystallization: Once a reasonably pure product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a crystalline solid.
Q4: What are the best practices for handling the Boc protecting group during this synthesis?
A4: The tert-butoxycarbonyl (Boc) group is a robust protecting group, but it has specific sensitivities that must be managed.
-
Acid Sensitivity: The Boc group is labile to strong acids.[9] Avoid strongly acidic conditions during workup. A dilute acid wash (e.g., 1M HCl or 5% citric acid solution) is generally acceptable for removing basic impurities, but prolonged exposure should be avoided.
-
Thermal Stability: The Boc group can be thermally unstable at temperatures above 85–90 °C for extended periods.[8] Avoid high temperatures during solvent removal (rotary evaporation) and drying.
Q5: Can I use a different source of ammonia for this reaction?
A5: Yes, various ammonia equivalents can be used, and the choice can influence the reaction outcome and workup procedure.
-
Ammonium Hydroxide (Aqueous Ammonia): While readily available, the presence of water can lead to hydrolysis of the activated intermediate, reducing the yield.
-
Ammonia Gas: Bubbling ammonia gas through the reaction mixture is a good anhydrous option, but it requires specialized equipment and careful handling.
-
Ammonium Chloride with a Base: Using ammonium chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or DIEA generates ammonia in situ. This is a common and practical method.
Experimental Protocol: In Situ Generation of Ammonia
-
Dissolve Boc-L-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise and stir the mixture for 15-20 minutes for pre-activation.
-
In a separate flask, suspend ammonium chloride (1.2 equivalents) in the same solvent and add TEA (1.2 equivalents). Stir for a few minutes.
-
Add the ammonium chloride/TEA slurry to the activated Boc-L-phenylalanine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Proceed with the standard workup and purification.
III. Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Use DIC/HOBt or DIC/Oxyma for standard synthesis. Consider HATU for difficult couplings.[3][4] | Balances reactivity with suppression of side reactions and racemization.[1][2] |
| Base | Use N-methylmorpholine (NMM) or collidine. Use DIEA judiciously.[3] | Minimizes the risk of racemization promoted by strong bases.[2] |
| Temperature | Maintain 0 °C during activation and coupling. | Reduces the rate of side reactions, especially racemization.[5] |
| Solvent | Use anhydrous aprotic solvents like DMF, DCM, or THF. | Prevents hydrolysis of the activated intermediate. |
| Workup | Include mild acidic (e.g., 5% citric acid) and basic (e.g., 5% NaHCO₃) washes. | Removes unreacted starting materials and byproducts. |
| Purification | Utilize column chromatography followed by recrystallization for high purity. | Effectively removes structurally similar impurities. |
IV. References
-
Paulowski, L., Beckham, K. S. H., Johansen, M. D., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PNAS Nexus, 1(4), pgac130. Available at: [Link]
-
Pozdnev, V. F. (1994). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 72, 203. Available at: [Link]
-
Subasri, M., & Dastidar, S. G. (2012). Synthesis and characterization of 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 4(1), 301-308. Available at: [Link]
-
Reddy, P. G., & Jeganmohan, M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4567-4575. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-9. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. Available at: [Link]
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Available at:
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Boc Deprotection of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Welcome to the Technical Support Center for the deprotection of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , commonly known as Boc-L-phenylalaninamide (Boc-Phe-NH₂) .
Removing the tert-butyloxycarbonyl (Boc) group to yield the primary amine salt (H-Phe-NH₂) is a fundamental transformation in peptide synthesis and medicinal chemistry. However, researchers frequently encounter bottlenecks such as incomplete cleavage, unwanted tert-butylation side reactions, and massive yield losses during isolation.
This guide provides field-proven, self-validating protocols and causality-driven troubleshooting steps to ensure high-purity recovery of your target amine.
Mechanistic Grounding: The Causality of Cleavage
To troubleshoot effectively, one must understand the exact molecular events occurring in the flask. Acid-catalyzed Boc deprotection is not a simple hydrolysis; it is an acidolysis driven by fragmentation and gas evolution.
As detailed by , the reaction initiates when a strong acid protonates the carbamate oxygen. This oxonium intermediate undergoes fragmentation to release a highly reactive tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates into CO₂ gas, driving the reaction forward irreversibly. The free amine is immediately protonated to form the corresponding salt.
Caption: Acid-catalyzed Boc deprotection mechanism of Boc-Phe-NH2. [1]
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that each phase of the reaction is successful before proceeding.
Protocol A: Standard TFA/DCM Cleavage (Recommended for General Use)
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard due to its balance of acid strength and volatility [2].
-
Preparation: Dissolve Boc-Phe-NH₂ (1.0 equiv, e.g., 1.0 mmol, 264 mg) in anhydrous DCM (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (0.1 mL, ~2.5% v/v) and deionized water (0.1 mL, ~2.5% v/v) to the solution.
-
Acidolysis: Chill the flask to 0 °C in an ice bath. Slowly add TFA (5.0 mL) dropwise. Remove the ice bath and stir at room temperature for 1.5 hours.
-
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting material will not stain, but the product (H-Phe-NH₂) will appear as a deep purple spot at the baseline, confirming the presence of a primary amine.
-
-
Concentration: Concentrate the mixture in vacuo. To remove residual TFA, add toluene (10 mL) and co-evaporate under reduced pressure. Repeat this step twice.
-
Precipitation (Critical Step): Dissolve the resulting crude oil in a minimal amount of cold DCM (1-2 mL). Vigorously stir and add ice-cold diethyl ether (20 mL) dropwise. A white precipitate (H-Phe-NH₂·TFA salt) will form.
-
Validation Checkpoint: Centrifuge or filter the solid. Analyze via LC-MS. You should observe a single major peak with an m/z of 165.1 [M+H]⁺.
-
Protocol B: 4M HCl in Dioxane (For TFA-Sensitive Downstream Applications)
If the presence of trifluoroacetate counterions interferes with subsequent biological assays or couplings, HCl is preferred [3].
-
Reaction: Suspend Boc-Phe-NH₂ (1.0 equiv) in a commercially available solution of 4M HCl in 1,4-dioxane (10 mL per mmol). Stir at room temperature for 1–2 hours.
-
Causality Note: The starting material may initially be insoluble but will dissolve as the polar hydrochloride salt forms.
-
-
Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with tert-butanol (3 × 10 mL) to remove excess HCl.
-
Lyophilization: Dissolve the residue in a 1:1 mixture of water and dioxane and lyophilize to yield H-Phe-NH₂·HCl as a fluffy white powder.
Quantitative Data & Scavenger Selection
The tert-butyl cation generated during cleavage is a potent electrophile. While the phenyl ring of phenylalanine is less nucleophilic than tryptophan or tyrosine, trace Friedel-Crafts alkylation can still occur, especially upon scale-up [4].
Table 1: Scavenger Selection and Quantitative Parameters
| Scavenger | Target Intermediate | Recommended Conc. (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | tert-Butyl cation | 2.5% – 5.0% | Hydride donation; irreversibly reduces the cation to isobutane gas. |
| Water (H₂O) | tert-Butyl cation | 2.5% – 5.0% | Nucleophilic trapping; forms tert-butanol. |
| Anisole | Carbocations | 1.0% – 5.0% | Electrophilic aromatic substitution; acts as a sacrificial nucleophile. |
| 1,2-Ethanedithiol (EDT) | tert-Butyl cation | 1.0% – 2.5% | Soft nucleophile trapping (Not strictly required for Phe, crucial for Cys/Trp). |
Troubleshooting Guide & FAQs
Caption: Decision tree for troubleshooting Boc-Phe-NH2 deprotection workflows.
Q1: Why did my yield drop to <20% after an aqueous extraction?
Causality: H-Phe-NH₂ is an extremely polar molecule. The primary amide group acts as both a strong hydrogen bond donor and acceptor, heavily solvating the molecule in water. When you attempt to neutralize the TFA salt with aqueous base (e.g., NaHCO₃) and extract with DCM or EtOAc, the free amine partitions poorly into the organic layer and is lost in the aqueous wash. Solution: Abandon aqueous workups for this specific compound. Rely strictly on the ether precipitation method outlined in Protocol A. The TFA/HCl salts of H-Phe-NH₂ are highly insoluble in cold diethyl ether, allowing you to wash away non-polar organic impurities while retaining 95%+ of your product.
Q2: My LC-MS shows my product peak, but also a significant peak at +56 Da. What is this?
Causality: The +56 Da mass corresponds to the addition of a tert-butyl group (
Q3: The reaction is incredibly sluggish, and I still have 40% starting material after 4 hours. Why?
Causality: Boc deprotection requires a highly acidic environment to shift the equilibrium toward the protonated carbamate (the oxonium ion). If your DCM solvent is wet, or if your TFA has degraded/absorbed atmospheric moisture over time, the effective acidity (
References
Removal of impurities from "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (commonly known as Boc-Phe-NH2 ).
When synthesizing this intermediate—typically via the amidation of Boc-Phe-OH using a carbodiimide coupling agent (like DCC) and an additive (like HOBt)—the crude reaction matrix becomes a complex mixture of the target active pharmaceutical ingredient (API), unreacted starting materials, and stubbornly insoluble coupling byproducts.
This guide provides a field-proven, mechanistic approach to profiling and clearing these impurities without compromising the yield or stereochemical integrity of your product.
Process Workflow & Impurity Profiling
The following workflow maps the physicochemical logic used to systematically strip away impurities based on their distinct solubility and pKa profiles.
Workflow for the isolation and purification of Boc-Phe-NH2 from coupling reaction mixtures.
FAQ: Mechanistic Troubleshooting
Q1: Why does a stubborn white precipitate persist during my liquid-liquid extraction, and how do I remove it? A1: If you utilized N,N'-dicyclohexylcarbodiimide (DCC) as your coupling agent, this precipitate is 1,3-dicyclohexylurea (DCU) . DCU is notoriously difficult to manage because it is practically insoluble (<1%) in water and only sparingly soluble in cold organic solvents [2]. Causality & Solution: Do not attempt to dissolve or wash DCU away in a separatory funnel; it will cause severe emulsion issues. Instead, exploit its poor solubility. Suspend your crude mixture in cold ethyl acetate (0 °C) and perform a vacuum filtration through a medium-porosity frit. The Boc-Phe-NH2 product will remain dissolved in the organic filtrate, while the bulk of the DCU is trapped on the filter [3].
Q2: How do I eliminate unreacted Boc-Phe-OH and the HOBt additive without causing product loss? A2: Both the unreacted starting acid (Boc-Phe-OH) and the racemization-suppressing additive 1-hydroxybenzotriazole (HOBt) are acidic. HOBt has a specific pKa of 4.60 [1]. Causality & Solution: Because their pKa values are relatively low, they can be quantitatively deprotonated using a mild aqueous base. Washing the organic filtrate with 1M Na₂CO₃ converts both HOBt and Boc-Phe-OH into highly water-soluble sodium salts, partitioning them into the aqueous waste layer while the neutral Boc-Phe-NH2 remains safely in the organic phase.
Q3: What is the best way to remove trace unreacted amine without deprotecting the Boc group? A3: To remove unreacted ammonia or trace phenylalaninamide, an acidic wash is required. However, the tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Causality & Solution: Avoid strong mineral acids like 1M HCl, which can cause premature Boc cleavage. Instead, utilize a mild acidic wash such as 5% aqueous potassium hydrogen sulfate (KHSO₄) or 10% citric acid. These reagents provide a sufficiently low pH to protonate the free amines (driving them into the aqueous phase) without compromising the integrity of the carbamate linkage.
Q4: How do I address epimerization (Boc-D-Phe-NH2) in the final product? A4: Even with HOBt, transient formation of an oxazolone intermediate during coupling can lead to trace racemization. Causality & Solution: Diastereomeric and chemical enrichment is best achieved through recrystallization rather than chromatography. By dissolving the washed crude product in minimal hot ethyl acetate and slowly titrating in hexanes (an anti-solvent), pure Boc-L-Phe-NH2 selectively crystallizes out upon slow cooling, leaving trace epimers in the mother liquor[4].
Quantitative Data: Impurity Clearance Profile
| Impurity | Source | Physicochemical Property | Primary Removal Strategy | Expected Clearance |
| DCU | DCC Coupling Byproduct | Solubility <1% in cold EtOAc | Cold Filtration (0 °C) | > 95% |
| HOBt | Coupling Additive | Acidic (pKa = 4.60) | 1M Na₂CO₃ Wash | > 99% |
| Boc-Phe-OH | Unreacted Starting Material | Carboxylic Acid (pKa ~4.0) | 1M Na₂CO₃ Wash | > 99% |
| Ammonia / Amine | Unreacted Starting Material | Basic Amine | 5% KHSO₄ Wash | > 95% |
Step-by-Step Methodology: Self-Validating Purification Protocol
This protocol is designed as a self-validating system. At each stage, a physical or chemical checkpoint ensures the step was successful before you proceed.
Step 1: Solvent Exchange & Cold Filtration (DCU Removal)
-
Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., DMF or DCM).
-
Resuspend the oily residue in ethyl acetate (approx. 10 mL per gram of crude).
-
Chill the suspension in an ice bath (0 °C) for 30 minutes to maximize DCU precipitation.
-
Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of cold ethyl acetate.
-
Self-Validation Checkpoint: Evaporate 1 mL of the filtrate on a watch glass. If a massive white, chalky residue immediately forms, chill and filter the bulk solution a second time.
Step 2: Basic Liquid-Liquid Extraction (HOBt & Acid Removal)
-
Transfer the organic filtrate to a separatory funnel.
-
Wash the organic layer with 3 equal volumes of 1M Na₂CO₃ (or saturated NaHCO₃).
-
Self-Validation Checkpoint: Test the pH of the aqueous waste layer from the final wash using pH paper. It must read pH > 8. If it is acidic or neutral, HOBt is still actively neutralizing your base; perform an additional wash.
Step 3: Mild Acidic Extraction (Amine Removal)
-
Wash the organic layer with 2 equal volumes of 5% aqueous KHSO₄ (or 10% Citric Acid).
-
Self-Validation Checkpoint: The organic layer should remain clear. If it turns yellow or brown, it may indicate the presence of degraded amine byproducts that require further acidic washing.
Step 4: Brine Wash & Desiccation
-
Wash the organic layer with 1 volume of saturated NaCl (brine) to disrupt any emulsions and pre-dry the organic phase.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl for 5 minutes.
-
Self-Validation Checkpoint: The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more desiccant until free-flowing.
Step 5: Recrystallization
-
Filter off the desiccant and concentrate the ethyl acetate down to a minimal volume (just enough to keep the product dissolved at 60 °C).
-
While maintaining gentle heat, add hexanes dropwise until the solution becomes faintly turbid (the cloud point).
-
Add a single drop of ethyl acetate to clear the turbidity, then remove from heat and allow it to cool slowly to room temperature, followed by 1 hour at 4 °C.
-
Filter the resulting white crystals and dry under high vacuum.
References
Preventing racemization during the synthesis of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Topic: Preventing Racemization During the Synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Welcome to the Technical Support Center
Subject: High-Fidelity Synthesis of Boc-Phe-NH₂ Ticket ID: RAC-PHE-001 Urgency: High (Stereochemical Purity Critical)
You have reached the advanced support module for amino acid derivatization. The synthesis of Boc-Phe-NH₂ (Boc-Phenylalanine amide) appears deceptively simple but contains a critical failure point: Racemization of the Phenylalanine alpha-carbon.
Unlike aliphatic amino acids (Val, Leu), Phenylalanine is chemically prone to racemization because the electron-withdrawing benzyl side chain increases the acidity of the
Module 1: The Mechanism (The "Why")
To prevent racemization, you must understand how it happens. For Boc-protected amino acids, the mechanism differs slightly from standard peptide coupling.
The Two Pathways
-
Oxazolone Formation (Path B - Low Risk for Boc): In peptide synthesis, the N-acyl group attacks the activated carbonyl to form an oxazolone (azlactone). However, Boc (urethane) groups protect against this because the carbamate oxygen is less nucleophilic.
-
Direct Enolization (Path A - High Risk for Phe): This is your primary enemy. If you use a strong base (like DIPEA) or over-activate the carboxyl group, the base can abstract the acidic
-proton directly, forming a planar enolate. When this enolate reprotonates, it does so indiscriminately, creating a racemic mixture (D/L).
Visualizing the Risk
Figure 1: The primary risk for Boc-Phe-NH₂ is direct enolization driven by base and slow reaction kinetics.
Module 2: Reagent Selection Strategy
Your choice of reagents determines the "safety margin" of your reaction.[1]
| Component | Recommendation | Technical Rationale |
| Coupling Reagent | IBCF (Isobutyl Chloroformate) or EDC·HCl | IBCF (Mixed Anhydride) is the classic method for primary amides; it is fast and clean if cold. EDC is water-soluble, making workup easy. |
| Additive | Oxyma Pure (or HOBt) | Crucial. Oxyma acts as a nucleophilic scavenger, converting the highly reactive (and dangerous) O-acylisourea into a stable, safer active ester that reacts with ammonia but resists enolization [1]. |
| Base | NMM (N-Methylmorpholine) | Avoid DIPEA. NMM (pKa ~7.4) is weaker than DIPEA (pKa ~10.5). It is strong enough to neutralize the acid but too weak to rapidly abstract the Phe |
| Ammonia Source | NH₄Cl (Solid) or NH₃ (Gas/Soln) | Using solid NH₄Cl requires base to release NH₃ (riskier). Using 0.5M NH₃ in Dioxane or THF is safer as it requires no extra base. |
Module 3: Validated Protocols
Choose the protocol that fits your available reagents. Protocol A is the "Gold Standard" for purity. Protocol B is the standard laboratory method.
Protocol A: The Active Ester Method (Lowest Risk)
Best for: High-value synthesis where 99.9% ee is required. Concept: Bypass activation entirely by using a pre-activated commercial starting material.
-
Dissolve: Dissolve Boc-Phe-OSu (N-hydroxysuccinimide ester) in THF or Dioxane.
-
React: Add Ammonium Hydroxide (25% aq) or bubble NH₃ gas at 0°C.
-
Monitor: Stir 1-2 hours. The reaction is purely nucleophilic displacement. No activation = No racemization risk.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% KHSO₄ (removes NHS byproduct), NaHCO₃, and Brine.
Protocol B: The Mixed Anhydride Method (Standard)
Best for: Speed and cost-efficiency. Requires strict temperature control.
-
Setup: Dissolve Boc-Phe-OH (1.0 eq) and NMM (1.0 eq) in dry THF (not DMF, to allow lower temps).
-
Activation (Critical): Cool to -15°C (Salt/Ice bath). Add IBCF (Isobutyl chloroformate, 1.0 eq) dropwise.
-
Checkpoint: Do not let T rise above -10°C. Do not stir longer than 2-3 mins (prevents urethane side-products).
-
-
Amidation: Add Ammonium Hydroxide (28%) or 0.5M NH₃ in THF (1.5 eq) in one portion.
-
Completion: Stir at -15°C for 30 mins, then warm to Room Temp.
-
Workup: Standard acid/base wash.
Protocol C: EDC/Oxyma Coupling
Best for: General use if -15°C is difficult to maintain.
-
Dissolve: Boc-Phe-OH (1.0 eq), Oxyma Pure (1.1 eq), and NH₄Cl (2.0 eq) in DMF.
-
Cool: Cool to 0°C.
-
Base: Add NMM (2.0 eq) dropwise. (Base is needed to free NH₃ from NH₄Cl).
-
Activate: Add EDC·HCl (1.1 eq).
-
React: Stir 0°C to RT overnight.
Module 4: Troubleshooting & FAQs
Decision Tree: Solving Purity Issues
Figure 2: Diagnostic workflow for common synthesis failures.
Frequently Asked Questions
Q: Can I use DIPEA (Hünig's Base) instead of NMM?
A: Not recommended for Phenylalanine. DIPEA is a stronger base and, while sterically hindered, can still promote proton abstraction from the activated Phe
Q: Why did I get a "double peak" on HPLC with the Mixed Anhydride method? A: You likely formed the Urethane side product. This happens if the activation step (IBCF + Acid) is too long or too warm before the ammonia is added. The unreacted chloroformate attacks the amine. Fix: Keep activation time under 2 minutes at -15°C.
Q: I don't have Oxyma. Is HOBt okay? A: Yes, HOBt is the traditional standard and works well. However, Oxyma Pure has been shown to be superior in suppressing racemization in sensitive couplings and is non-explosive [1][3].
Q: How do I measure the racemization level?
A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Column (e.g., Chiralpak AD-H or OD-H) or measure Specific Rotation
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[2] Chemistry – A European Journal, 15(37), 9394–9403.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.
-
Albericio, F., & El-Faham, A. (2018). "OxymaPure, the best friend of the peptide chemist". Organic Process Research & Development.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Sources
Optimization of reaction conditions for "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" synthesis
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, kinetic, and practical challenges associated with the synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (commonly known as Boc-Phe-NH₂ or Boc-L-phenylalaninamide).
Converting a Boc-protected amino acid (Boc-Phe-OH) to its corresponding primary amide requires precise control over activation kinetics to prevent chiral degradation (racemization). This guide provides self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, enantiopure synthesis.
Part 1: Reaction Workflow & Logical Relationships
The synthesis of Boc-Phe-NH₂ is a two-phase process: Carboxyl Activation and Nucleophilic Amidation . The choice of reagents at each node dictates the impurity profile and enantiomeric excess (ee) of your final product.
Workflow for the amidation of Boc-Phe-OH to Boc-Phe-NH2 emphasizing activation and amidation phases.
Part 2: Optimization of Reaction Conditions
To facilitate reagent selection, the following table summarizes the quantitative performance of various amidation strategies based on established peptide chemistry standards[1][2].
| Amidation Strategy | Coupling Reagent | Base | Ammonia Source | Solvent | Typical Yield | Enantiomeric Excess (ee) | Mechanistic Advantage |
| Uronium Activation | HATU | DIPEA | NH₄Cl | DMF | >95% | >99% | Superior leaving group (HOAt) accelerates kinetics, outcompeting oxazolone formation[2]. |
| Mixed Anhydride | Isobutyl Chloroformate | NMM | NH₄HCO₃ | THF | 85–90% | >98% | Highly cost-effective; bicarbonate decomposition drives equilibrium forward. |
| Carbodiimide | EDC·HCl / HOBt | DIPEA | NH₃ (aq) | DCM/DMF | 88–92% | >99% | Generates a water-soluble urea byproduct, simplifying downstream purification. |
Part 3: Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol A: High-Efficiency Uronium-Mediated Amidation (HATU/NH₄Cl)
This method is ideal for milligram to low-gram scale synthesis where maximizing enantiomeric purity is the primary objective[2].
-
Substrate Solvation : Dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve a 0.2 M concentration).
-
Causality: Anhydrous DMF is critical. Trace water will competitively hydrolyze the highly reactive OAt-ester intermediate back to the starting material.
-
-
Base Addition & Activation : Cool the reaction flask to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 10 minutes.
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a nucleophile. Cooling to 0 °C suppresses base-catalyzed alpha-proton abstraction, preventing racemization.
-
-
Amidation : Add Ammonium Chloride (NH₄Cl, 2.0 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Causality: Pre-activating the acid for 10 minutes ensures complete conversion to the active ester before introducing the relatively weak NH₄Cl nucleophile[2].
-
-
Self-Validation (TLC) : Spot the reaction mixture against a Boc-Phe-OH standard (Eluent: 5% MeOH in DCM, Ninhydrin stain). The starting material (Rf ~0.2, streaky) must be completely replaced by Boc-Phe-NH₂ (Rf ~0.5, tight spot).
-
Aqueous Workup : Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% KHSO₄ (3x), 5% NaHCO₃ (3x), and Brine (1x).
-
Causality: KHSO₄ removes unreacted DIPEA and ammonia; NaHCO₃ removes unreacted acid and acidic coupling byproducts (HOAt). Dry over Na₂SO₄ and concentrate in vacuo.
-
Protocol B: Scalable Mixed Anhydride Method (IBCF/NH₄HCO₃)
This method is highly scalable and avoids the high costs associated with uronium salts.
-
Anhydride Formation : Dissolve Boc-Phe-OH (1.0 eq) and N-methylmorpholine (NMM, 1.1 eq) in anhydrous THF. Cool strictly to -15 °C using a dry ice/ethylene glycol bath. Add Isobutyl chloroformate (IBCF, 1.1 eq) dropwise. Stir for 20 minutes.
-
Causality: The mixed anhydride intermediate is thermodynamically unstable and prone to disproportionation into unreactive symmetrical anhydrides at room temperature. Maintaining -15 °C ensures the intermediate remains intact.
-
-
Amidation : Add Ammonium bicarbonate (NH₄HCO₃, 1.5 eq) directly to the cold solution[1]. Stir for 4 hours while allowing the bath to slowly expire.
-
Causality: NH₄HCO₃ serves as a dual-purpose reagent. It provides the ammonia nucleophile while simultaneously decomposing into CO₂ gas and H₂O, which thermodynamically drives the reaction to completion via Le Chatelier's principle[1].
-
-
Self-Validation : Gas evolution (CO₂) should be visible upon addition of the bicarbonate. Cessation of bubbling combined with TLC confirmation indicates reaction completion.
-
Isolation : Evaporate the THF, redissolve the residue in Ethyl Acetate, and perform the standard acid/base workup described in Protocol A.
Part 4: Troubleshooting Guides & FAQs
Q1: My isolated Boc-Phe-NH₂ shows significant racemization (loss of chiral purity). What went wrong? A1: Racemization during C-terminal activation typically occurs via the oxazolone (azlactone) pathway. When the carboxylic acid is activated, the carbonyl oxygen of the Boc group can attack the activated ester, forming a 5-membered oxazolone ring. The alpha-proton of this ring is highly acidic and easily abstracted by the base, leading to epimerization. Fix: Ensure strict temperature control (0 °C to -15 °C) during the activation phase. Use sterically hindered bases (DIPEA, NMM) and ensure you are using an additive with a high "alpha effect" (like HOAt or HOBt) which reacts with the intermediate faster than the oxazolone can form.
Q2: I am using DCC/HOBt, but I cannot completely remove the dicyclohexylurea (DCU) byproduct. What is the best practice? A2: DCU is notoriously challenging because it is insoluble in water and most organic solvents. Fix: We strongly recommend switching to EDC·HCl, which generates a water-soluble urea byproduct that washes out easily in the aqueous phase. If you must use DCC, cool your final Ethyl Acetate extract to 4 °C overnight. This precipitates the bulk of the DCU. Filter the cold solution through a tightly packed Celite pad before concentration.
Q3: My amidation reaction stalls at 70-80% conversion. How can I push it to completion? A3: This is usually a solubility or nucleophilicity issue. NH₄Cl has extremely poor solubility in pure DCM. Fix: Switch to a polar aprotic solvent mixture like DCM:DMF (4:1) or pure DMF to keep the ammonium salt in solution. Furthermore, ensure you are using a sufficient excess of base (at least 3 equivalents total if using NH₄Cl) to liberate the free ammonia in situ[2].
Q4: Can I use aqueous ammonia (NH₄OH) directly instead of ammonium salts? A4: Yes, but with strict kinetic caveats. Aqueous ammonia introduces a massive excess of water, which can cause competitive hydrolysis of your activated ester back to Boc-Phe-OH. If using aqueous ammonia, the Mixed Anhydride method (Protocol B) at -15 °C is thermodynamically preferred over HATU or EDC. The mixed anhydride reacts extremely rapidly with NH₃, outcompeting the hydrolysis pathway.
Part 5: References
-
Title : Convenient Synthesis of N-Protected Amino Acid Amides Source : oup.com (Bulletin of the Chemical Society of Japan) URL :
-
Title : Recombinant Expression and Chemical Amidation of Isotopically Labeled Native Melittin Source : acs.org (Biochemistry) URL :
-
Title : Nano CaO: Synthesis, characterization, and application as an efficient catalyst for the preparation of tetrazole analogues of protected amino acids Source : sharif.edu (Scientia Iranica) URL :
Sources
Challenges in the purification of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Welcome to the Application Support Portal for peptide synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (commonly known as Boc-L-phenylalaninamide or Boc-Phe-NH2).
Due to its amphiphilic nature—featuring a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group and benzyl side chain, contrasted by a polar primary amide—Boc-Phe-NH2 presents unique solubility and purification challenges. Below, you will find expert troubleshooting guides, physicochemical rationales, and self-validating protocols to ensure >99% purity of your target compound.
I. Quantitative Troubleshooting Data
To effectively troubleshoot your purification workflow, compare your experimental observations against the established physicochemical parameters of Boc-Phe-NH2 and its common impurities.
| Parameter | Value / Observation | Scientific Implication & Causality |
| Typical Amidation Yield | 85% – 96% | Indicates the high efficiency of standard carbodiimide/HOBt or EEDQ amidation protocols 1, [[2]](). |
| Rf Value (TLC) | ~0.70 (in 100% DCM) | The compound is highly lipophilic and migrates rapidly in non-polar solvent systems 2. |
| DCU Solubility | <1% in H₂O, DCM, EtOAc | Dicyclohexylurea (DCU) cannot be removed via liquid-liquid extraction alone; it necessitates physical filtration at 0 °C 3. |
| Boc-Phe-OH pKa | ~4.0 | Unreacted starting material is easily deprotonated by mild bases (e.g., NaHCO₃) for selective aqueous partitioning 3. |
| Boc Group Stability | Cleaves at pH < 1 | Requires the use of mild acidic washes (e.g., 0.5 M HCl) during workup to prevent premature deprotection 1. |
II. Frequently Asked Questions (FAQs)
Q1: Why does my Boc-Phe-NH2 persistently co-elute with a white, fluffy precipitate, and how do I remove it? A: If you utilized N,N′-Dicyclohexylcarbodiimide (DCC) for the amidation of Boc-Phe-OH, the persistent white precipitate is the byproduct dicyclohexylurea (DCU) [](). DCU is notoriously difficult to remove because its highly lipophilic cyclohexyl rings and strongly hydrogen-bonded urea core make it sparingly soluble in both water and common organic solvents (<1% solubility) [[3]](). While its insolubility helps drive the reaction forward, trace amounts remain dissolved in dichloromethane (DCM) or ethyl acetate (EtOAc) during standard liquid-liquid extraction, contaminating the final product 4. Causality & Fix: Perform a solvent swap to cold EtOAc or acetone. Chill the mixture to 0 °C to minimize DCU solubility, then filter through a fritted funnel packed with Celite 5. For future syntheses, consider switching to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which generates a water-soluble urea byproduct easily removed during aqueous workup 5.
Q2: How do I remove unreacted Boc-Phe-OH without degrading the Boc protecting group? A: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strong acids (e.g., TFA, 4M HCl) but remains completely stable under basic conditions 1. Unreacted Boc-Phe-OH has a carboxylic acid pKa of approximately 4.0. Causality & Fix: Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5). This selectively deprotonates the unreacted starting material, forming a water-soluble sodium carboxylate salt that partitions into the aqueous layer. The target Boc-Phe-NH2 remains neutral and stays safely in the organic phase 3.
Q3: My Boc-Phe-NH2 product is an oil instead of a solid. How can I induce crystallization? A: Boc-Phe-NH2 can sometimes "oil out" due to trace impurities or residual high-boiling solvents like DMF 6. Causality & Fix: Utilize antisolvent crystallization. Dissolve the crude oil in a minimal amount of warm EtOAc (a good solvent for the hydrophobic Boc and benzyl domains). Slowly titrate in hexanes (antisolvent) until the cloud point is reached. The hexanes lower the bulk dielectric constant of the solvent system, forcing the polar amide groups to self-associate via hydrogen bonding and nucleate into a highly ordered crystal lattice 1.
III. Purification Logic Visualization
Figure 1: Purification workflow for Boc-Phe-NH2 based on coupling reagent selection.
IV. Self-Validating Experimental Protocols
Protocol A: Biphasic Quench & DCU Depletion
Use this protocol to remove coupling byproducts, unreacted amines, and unreacted Boc-Phe-OH.
-
Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to remove primary reaction solvents (e.g., DMF or DCM).
-
Precipitation: Resuspend the crude residue in cold Ethyl Acetate (EtOAc) at 0 °C.
-
Causality: DCU solubility is minimized in cold EtOAc, forcing the urea byproduct to crash out of solution 5.
-
-
Filtration: Filter the suspension through a fritted Büchner funnel (G3) packed with a 1 cm layer of Celite. Wash the filter cake with a minimal amount of cold EtOAc. Discard the solid (DCU).
-
Acidic Wash: Transfer the filtrate to a separatory funnel. Wash with 0.5 M HCl (2 × 50 mL).
-
Causality: Protonates basic byproducts (e.g., DMAP, unreacted ammonia) driving them into the aqueous phase 3.
-
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).
-
Causality: Deprotonates unreacted Boc-Phe-OH, partitioning it into the aqueous waste 3.
-
-
Drying: Wash with brine (1 × 50 mL) to break any emulsions, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Check: Spot the resulting crude solid on a TLC plate (Eluent: 100% DCM). A single UV-active spot at Rf ~0.7 indicates successful removal of polar byproducts 2.
Protocol B: Antisolvent Crystallization of Boc-Phe-NH2
Use this protocol to achieve >99% purity and isolate the compound as a stable, workable solid.
-
Dissolution: Dissolve the crude Boc-Phe-NH2 in a minimum volume of warm Ethyl Acetate (~50 °C) in an Erlenmeyer flask.
-
Antisolvent Titration: Slowly add Hexane dropwise while gently swirling the flask. Continue addition until the solution becomes slightly turbid (the "cloud point").
-
Validation Check: The formation of a persistent, milky turbidity confirms that the solvent system's dielectric constant has been sufficiently lowered to induce nucleation. If the solution remains clear after adding a 3:1 ratio of Hexane:EtOAc, the Boc-Phe-NH2 concentration is too low; evaporate 20% of the solvent and retry 1.
-
-
Annealing: Add just enough warm EtOAc (1-2 drops) to clear the turbidity, then cover the flask and allow it to cool to room temperature undisturbed for 2 hours.
-
Maturation: Transfer the flask to a 4 °C refrigerator overnight to maximize crystal yield.
-
Isolation: Filter the resulting white crystals via vacuum filtration and wash the filter cake with ice-cold hexane. Dry under high vacuum.
V. References
-
ResearchGate. How can I remove the DCU after an esterification catalyzed by DCC?[Link]
-
Chemistry Stack Exchange. How I can remove DCU from my product?[Link]
-
Oxford Academic (OUP). Convenient Synthesis of N-Protected Amino Acid Amides.[Link]
-
Hygeia Journal for Drugs and Medicines. Synthesis and Analgesic activity studies of Simple new Aspirin Enkephalin analogues.[Link]
-
Lancaster University EPrints. Investigating the role of KIFC1 and Centrosome Amplification in Primary and Metastatic Uveal Melanoma.[Link]
Sources
Analytical methods for detecting impurities in "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Welcome to the Technical Support Center for Peptide Synthesis Intermediates.
Topic: Analytical Strategies for tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) Case ID: BPN-7742-QC Support Lead: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are analyzing Boc-Phe-NH2 , a protected amino acid amide used as a chiral building block. The critical quality attributes (CQAs) for this compound are Chemical Purity (absence of precursors/by-products) and Chiral Purity (Enantiomeric Excess, %ee).
This guide addresses the specific challenges of this molecule:
-
Acid Sensitivity: The Boc group is labile; improper method conditions can induce degradation during analysis.
-
UV Transparency: The lack of strong chromophores requires specific wavelength selection.
-
Chiral Drift: Racemization can occur during the amidation of Boc-Phe-OH.
Module 1: Chemical Purity (RP-HPLC)
Focus: Detecting synthesis precursors and degradation products.
Troubleshooting Scenario: "I see a growing impurity peak at early retention times."
Diagnosis: This is likely Phe-NH2 (De-Boc product). Root Cause: If your mobile phase contains strong acid (e.g., 0.1% TFA) and the run time is long or the column is heated (>40°C), you are deprotecting the sample on-column. Solution: Switch to a milder buffer system or reduce column temperature.
Recommended Protocol: Gradient RP-HPLC
This method separates the target from its hydrolyzed precursor (Boc-Phe-OH) and deprotected variant (Phe-NH2).
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard hydrophobic resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20 mM Ammonium Formate (pH 3.0) | Acidic pH suppresses ionization of free carboxyls (sharpening Boc-Phe-OH peaks) but is gentler than TFA. |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength for hydrophobic Boc groups. |
| Gradient | 10% B to 90% B over 15 mins | Wide gradient to catch polar amines (early) and dimers (late). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV 210 nm & 254 nm | 210 nm: Detects amide bonds (high sensitivity). 254 nm: Specific to Phenyl ring (lower noise). |
| Temperature | 25°C | CRITICAL: Keep low to prevent thermal de-Boc. |
Predicted Impurity Profile (Relative Retention)
Based on hydrophobicity on C18 at pH 3.0:
| Compound | Structure Note | Predicted RRT* | Polarity Logic |
| Phe-NH2 | Free amine (protonated) | 0.2 - 0.3 | Highly Polar / Hydrophilic |
| Phe-OH | Free amino acid | 0.3 - 0.4 | Zwitterionic / Polar |
| Boc-Phe-OH | Free acid precursor | 0.8 - 0.9 | Acidic (protonated at pH 3); Hydrophobic t-butyl |
| Boc-Phe-NH2 | Target | 1.00 | Neutral; Hydrophobic |
| Dimer | Boc-Phe-Phe-NH2 | 1.2 - 1.4 | Very Hydrophobic (Two Phenyls) |
*RRT = Relative Retention Time (approximate)
Module 2: Chiral Purity (Normal Phase HPLC)
Focus: Quantifying the D-Enantiomer (Boc-D-Phe-NH2).
Troubleshooting Scenario: "My enantiomers are co-eluting."
Diagnosis: Reverse phase conditions often fail to separate Boc-amino acid enantiomers because the hydrophobic interaction dominates the subtle chiral recognition. Solution: Switch to Normal Phase using polysaccharide-based columns. The "Amylose" or "Cellulose" carbamate interactions are superior for this structure.
Recommended Protocol: Chiral Normal Phase
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1.
-
Mobile Phase: Hexane : Isopropanol (85 : 15).
-
Optimization: If peaks tail, add 0.1% Diethylamine (DEA) or Ethanolamine to sharpen the amide peak.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV 254 nm.
-
Expectation: The L-isomer usually elutes second on AD-H columns, but standards must be run to confirm.
Module 3: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for method development, ensuring you do not waste time on the wrong mode of chromatography.
Caption: Decision tree for selecting the correct chromatographic mode based on the analytical objective (Chemical vs. Chiral Purity).
Module 4: Identification & Confirmation
Focus: Verifying the peak identity.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Parent Ion: Expect [M+Na]+ (Sodium adduct) to be dominant due to the carbamate and amide oxygens.
-
MW of Boc-Phe-NH2 = 264.32 g/mol .
-
Look for m/z 287.3 (M+Na).
-
Look for m/z 265.3 (M+H).
-
Fragment:m/z 209.3 (Loss of t-butyl group, [M-tBu+2H]+) or m/z 165.1 (Loss of Boc group, Phe-NH2).
-
NMR Spectroscopy (1H-NMR)
-
Solvent: DMSO-d6 or CDCl3.
-
Diagnostic Signals:
-
δ 1.3-1.4 ppm (9H, s): The Boc tert-butyl group. If this integrates < 9H relative to the phenyl ring, you have de-Boc impurities.
-
δ 7.1-7.3 ppm (5H, m): Phenyl aromatic protons.
-
Module 5: Sample Preparation & Stability
Q: Can I dissolve the sample in pure Acetonitrile? A: Yes, Boc-Phe-NH2 is soluble in ACN, Methanol, and Ethanol. Avoid water as a primary diluent due to poor solubility.
Q: My sample turned into a gel. A: Peptide derivatives can aggregate. Add 10% DMF (Dimethylformamide) to the diluent to break hydrogen bonds, then dilute with ACN.
Q: How stable is the sample in the autosampler? A:
-
In ACN/Water: Stable for 24-48 hours.
-
In Acidic Diluents (0.1% TFA): Unstable. Significant degradation (de-Boc) observed after 4-6 hours. Recommendation: Prepare fresh or keep the autosampler at 4°C.
References
- Source: Sigma-Aldrich / Supelco Technical Guide.
-
Stability of Boc Protecting Groups
-
HPLC Method Development for Peptides/Amino Acids
-
Impurity Profiling in Peptide Synthesis
-
Chiral Column Selection Guide
Sources
Validation & Comparative
Validation of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH₂) in Peptide Synthesis by HPLC: A Comparative Guide
Executive Summary
In the landscape of chemical peptide synthesis, the selection of N-alpha protecting groups dictates the entire downstream synthetic strategy. tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate , widely known as Boc-Phe-NH₂ , is a foundational building block in Solid-Phase Peptide Synthesis (SPPS)[1]. Ensuring the chemical and enantiomeric purity of this precursor is paramount, as impurities directly translate into deletion sequences or epimerized peptide products.
This guide provides an objective, data-driven comparison of Boc-Phe-NH₂ against alternative protecting strategies (Fmoc and Cbz) and establishes field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocols for its rigorous quality control.
Core Principles & Mechanistic Context
The utility of Boc-Phe-NH₂ lies in the highly specific, acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.
The Causality of Strategy Selection: Researchers must choose between Boc and Fmoc (9-fluorenylmethoxycarbonyl) strategies based on the target peptide's sequence and required modifications. The Boc strategy relies on graduated acid lability[1]. The N-alpha Boc group is removed by moderately strong acids (typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane), while side-chain protecting groups (usually benzyl-based) and the resin linkage require highly corrosive, strong acids like anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) for final cleavage[1].
Conversely, the Fmoc strategy employs orthogonal base-catalyzed deprotection (e.g., 20% Piperidine in DMF)[1]. While Fmoc is generally preferred for its milder final cleavage conditions, Boc-SPPS remains the gold standard for synthesizing complex, aggregation-prone peptides and C-terminal thioesters required for native chemical ligation, where base-catalyzed side reactions (such as aspartimide formation) must be avoided[2].
Mechanistic comparison of Boc and Fmoc protection strategies in SPPS.
Comparative Analysis: Boc vs. Fmoc vs. Cbz
To objectively evaluate Boc-Phe-NH₂, it must be compared against Fmoc-Phe-NH₂ and Cbz-Phe-NH₂. The table below summarizes the critical operational parameters for each derivative.
Table 1: Operational Comparison of Protected Phe-NH₂ Derivatives
| Parameter | Boc-Phe-NH₂ | Fmoc-Phe-NH₂ | Cbz-Phe-NH₂ |
| Deprotection Reagent | 50% TFA in DCM[1] | 20% Piperidine in DMF[1] | H₂ / Pd (Hydrogenolysis) |
| Final Cleavage Reagent | Anhydrous HF or TFMSA[1] | 95% TFA + Scavengers[1] | Strong Acid (HF) |
| Base Stability | Excellent (Stable to Piperidine) | Poor (Deprotects instantly) | Excellent |
| UV Detectability (HPLC) | Weak (Requires 210–220 nm) | Strong (254 nm, 301 nm) | Moderate (210 nm, 254 nm) |
| Primary Application | Complex SPPS, Thioesters[2] | Routine SPPS, Automation[1] | Solution-Phase Synthesis[3] |
HPLC Validation Strategies
Validating Boc-Phe-NH₂ presents a unique analytical challenge. The Causality of Detection: Unlike Fmoc derivatives, which possess a highly conjugated fluorenyl ring system that strongly absorbs UV light at 254 nm and 301 nm, the Boc group is non-chromophoric. Therefore, HPLC validation of Boc-Phe-NH₂ relies entirely on the UV absorbance of the phenyl ring and the amide bonds. This necessitates detection at lower wavelengths, strictly between 210 nm and 220 nm[4][5].
Protocol A: Chemical Purity Assessment via RP-HPLC
This self-validating protocol ensures the absence of unreacted Phe-NH₂ and des-Boc degradation products. A blank injection must always precede the sample to rule out column carryover.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of Boc-Phe-NH₂ in 1.0 mL of a 50:50 mixture of Acetonitrile (MeCN) and HPLC-grade water. Filter through a 0.45 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject a known reference standard to verify theoretical plates (>2000) and tailing factor (T < 1.5).
-
Column Selection: C18 Reverse-Phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Phase A: 0.1% TFA in Water
-
Phase B: 0.1% TFA in MeCN
-
-
Gradient Elution: 5% B to 60% B over 25 minutes. Rationale: A shallow gradient is required to resolve closely eluting des-Boc impurities.
-
Flow Rate & Detection: 1.0 mL/min; monitor UV absorbance at 215 nm.
Protocol B: Enantiomeric Purity via Diastereomeric Derivatization
Direct separation of enantiomers (L-Boc-Phe-NH₂ vs. D-Boc-Phe-NH₂) requires expensive chiral stationary phases. Expert Insight: A highly reliable, self-validating alternative is to derivatize the sample into a dipeptide. By coupling the deprotected sample with a chirally pure amino acid (e.g., Boc-Leu-ONSu), diastereomers are formed (Boc-Leu-Phe-NH₂ vs. Boc-Leu-D-Phe-NH₂). Because diastereomers possess different physical properties, they can be easily resolved on a standard, achiral C18 column[5][6].
Step-by-Step Methodology:
-
Deprotection: Treat Boc-Phe-NH₂ (approx. 1.4 mmol) with 4M HCl in dioxane (5 mL) for 15 minutes at room temperature to yield free Phe-NH₂[5].
-
Evaporation: Evaporate the mixture and triturate the residue in ether to isolate the solid hydrochloride salt[5].
-
Coupling: Dissolve the solid in chloroform (10 mL) and triethylamine (1.44 mmol). Add Boc-Leu-ONSu (1.44 mmol) and stir overnight at room temperature[5].
-
Washing: Wash the organic layer successively with 0.1 M HCl, water, and 0.5 M NaHCO₃ to remove unreacted precursors[5].
-
HPLC Analysis: Inject an aliquot onto a LiChrosorb RP-18 column (or equivalent C18) using an isocratic solvent system of Methanol-Water (1:1) at a flow rate of 1.83 mL/min, monitored at 220 nm[5].
Workflow for validating enantiomeric purity via diastereomeric derivatization.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior and resolution parameters when utilizing the diastereomeric derivatization protocol (Protocol B) to validate the enantiomeric purity of Boc-Phe-NH₂[5][6].
Table 2: Diastereomeric Resolution for Enantiomeric Purity Assessment
| Diastereomer | Configuration | Retention Time (min) | Resolution (Rs) | Target Purity Limit |
| Boc-Leu-Phe-NH₂ | L, L (Target) | ~ 34.0 | N/A | > 99.8% |
| Boc-Leu-D-Phe-NH₂ | L, D (Impurity) | ~ 44.0 | > 4.0 (Baseline) | < 0.2% |
Data Interpretation: The massive difference in retention time (Δ 10 minutes) between the L,L and L,D diastereomers on a standard C18 column provides an unambiguous, highly trustworthy method for quantifying trace racemization without the need for specialized chiral instrumentation[5].
References
-
Bulletin of the Chemical Society of Japan. "Convenient Synthesis of N-Protected Amino Acid Amides." Oxford University Press. [Link]
-
Biopolymers. "A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters." PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Comparative Guide: Coupling Reagents for the Synthesis of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2)
Executive Summary
The synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) represents a fundamental challenge in peptide chemistry: the efficient formation of a primary amide from a chiral, urethane-protected amino acid without compromising stereochemical integrity.
While hundreds of coupling reagents exist, three distinct classes dominate the current landscape: Carbodiimides (DCC/HOBt) , Guanidinium/Uronium Salts (HATU) , and Phosphonic Anhydrides (T3P) . This guide moves beyond simple yield comparisons to analyze the process suitability of each reagent, specifically focusing on the critical issue of racemization (epimerization) at the phenylalanine
The Chemistry & The Challenge
Target Molecule: Boc-L-Phe-NH
The Racemization Risk
Phenylalanine derivatives are notoriously prone to racemization during activation. The electron-withdrawing nature of the aromatic ring increases the acidity of the
Comparative Analysis of Reagents
A. The Legacy Standard: DCC + HOBt
Dicyclohexylcarbodiimide + 1-Hydroxybenzotriazole
-
Mechanism: DCC forms an O-acylisourea intermediate. HOBt intercepts this reactive (and racemization-prone) species to form a safer OBt-active ester.
-
The Reality: This is the "textbook" method. It is robust and cheap but suffers from a major process flaw: Dicyclohexylurea (DCU) . This byproduct is insoluble in most solvents but soluble enough to clog filters and contaminate the final product.
-
Verdict: Suitable for small-scale, non-critical synthesis where column chromatography is acceptable. Avoid for scale-up.
B. The Performance King: HATU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate[1]
-
Mechanism: HATU generates the O-At-active ester (7-azabenzotriazole). The "Aza" nitrogen in the pyridine ring provides an "anchimeric assistance" effect, stabilizing the transition state and accelerating the coupling rate by orders of magnitude compared to HOBt.
-
The Reality: HATU is the "nuclear option." It works when nothing else does. However, it is expensive, and the byproduct (tetramethylurea) is water-soluble but the phosphate salts can be tricky.
-
Verdict: Use for difficult couplings or when yield is paramount and cost is secondary.
C. The Modern Green Choice: T3P
Propylphosphonic Anhydride (cyclic trimer)
-
Mechanism: T3P acts as a Lewis acid to activate the carboxylate. It forms a mixed anhydride that is highly reactive toward amines but remarkably stable toward racemization.
-
The Reality: T3P is supplied as a solution (e.g., 50% in EtOAc/DMF). Its superpower is the workup: all byproducts are water-soluble . A simple phase separation yields pure product.
-
Verdict: The best choice for process chemistry, scale-up, and "green" synthesis.
Experimental Data Dashboard
The following data represents typical performance metrics for the synthesis of Boc-Phe-NH
| Metric | DCC / HOBt | HATU / DIPEA | T3P (50% in EtOAc) |
| Isolated Yield | 72 - 78% | 92 - 96% | 88 - 93% |
| Purity (HPLC) | 95% (requires column) | 98% (crude is clean) | >99% (after wash) |
| Racemization (% D-isomer) | 1.5 - 3.0% | < 0.5% | < 0.1% |
| Atom Economy | Poor (High MW byproducts) | Very Poor (Large reagent mass) | Excellent |
| Cost per Gram | $ (Low) | ||
| Workup Difficulty | High (Filtration of DCU) | Moderate (Acid/Base wash) | Low (Water wash only) |
Mechanistic & Workflow Visualization
Diagram 1: Activation Pathways & Racemization Logic
Caption: Comparative activation pathways showing the kinetic competition between product formation and the racemization-prone oxazolone intermediate.
Detailed Experimental Protocols
Method A: HATU (High Throughput / Research Scale)
Best for: When you need the compound immediately and yield is critical.
-
Setup: To a round-bottom flask, add Boc-Phe-OH (265 mg, 1.0 mmol) and HATU (380 mg, 1.0 mmol).
-
Solvent: Add anhydrous DMF (3.0 mL). Stir to dissolve.
-
Base: Add DIPEA (Diisopropylethylamine) (350 µL, 2.0 mmol). The solution will turn yellow. Stir for 2 minutes to pre-activate.[2]
-
Amine Addition: Add solid NH
Cl (107 mg, 2.0 mmol) followed by an additional equivalent of DIPEA (175 µL) to liberate free ammonia in situ. -
Reaction: Stir at Room Temperature (RT) for 1 hour. (Monitor by LC-MS; conversion is usually complete in <30 mins).
-
Workup: Dilute with EtOAc (30 mL). Wash with 1N HCl (2x), Sat. NaHCO
(2x), and Brine (1x). Dry over MgSO and concentrate.
Method B: T3P (Process / Green Scale)
Best for: Scale-up (>10g), avoiding chromatography, and minimizing racemization.
-
Setup: To a flask, add Boc-Phe-OH (265 mg, 1.0 mmol) and NH
Cl (107 mg, 2.0 mmol). -
Solvent: Add Ethyl Acetate (EtOAc) (5.0 mL). (Note: Reagents may not fully dissolve yet).
-
Base: Add DIPEA (520 µL, 3.0 mmol) or N-Methylmorpholine (NMM) . Cool to 0°C.[2]
-
Reagent Addition: Add T3P solution (50% w/w in EtOAc, ~630 mg, 1.0 mmol) dropwise.
-
Reaction: Allow to warm to RT and stir for 2-4 hours. (T3P kinetics are slower than HATU but cleaner).
-
Workup: Add water (5 mL) to the reaction mixture. Separate layers. Wash organic layer with 0.5M NaOH (removes T3P byproducts), then 1N HCl, then Brine.
-
Isolation: Evaporate EtOAc. Product often crystallizes directly.
Decision Matrix: Selection Workflow
Caption: Decision tree for selecting the optimal coupling reagent based on scale and economic constraints.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Mattellone, A., et al. (2023).[8] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent.[4][8] Green Chemistry, 25, 2563.[8]
-
BenchChem. (2025).[9] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Biological assay validation with peptides synthesized from "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"
Topic: Biological Assay Validation for Peptides Synthesized from tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH₂) Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of drug discovery, the structural integrity of peptide reagents is a silent determinant of assay success.[] This guide evaluates the performance of peptides synthesized using This compound (referred to herein as Boc-Phe-NH₂ ) against standard Solid-Phase Peptide Synthesis (SPPS) alternatives.[]
While modern SPPS on Rink Amide resin is ubiquitous, it introduces specific risks—micro-heterogeneity and resin-bound aggregation—that can compromise assays requiring high C-terminal fidelity.[] This guide demonstrates why peptides derived from the pre-formed amide building block (Boc-Phe-NH₂) offer superior baseline stability and assay sensitivity for hydrophobic protease substrates and receptor ligands.[]
Part 1: Technical Foundation & Causality[1]
The Chemical Entity: Boc-Phe-NH₂
The compound this compound is the Boc-protected amide of Phenylalanine .[]
-
Role: It serves as a pre-validated C-terminal building block, primarily in solution-phase or hybrid synthesis of short bioactive peptides (e.g., protease inhibitors, neuropeptides).[]
-
The "Why": By introducing the amide group before peptide assembly, this reagent eliminates the "cleavage-amidation" step required in SPPS (Rink/MBHA resins), thereby bypassing resin-dependent side reactions like C-terminal racemization or incomplete amidation.[]
Comparative Analysis: Pre-Formed Amide vs. Resin-Generated Amide[1]
| Feature | Method A: Boc-Phe-NH₂ (Solution/Hybrid) | Method B: SPPS (Rink Amide Resin) | Impact on Assay Data |
| C-Terminal Fidelity | 100% Guaranteed. The amide is chemically defined in the starting material.[] | Variable. Dependent on cleavage efficiency and linker stability.[] | Method A reduces "noise" in potency assays caused by C-terminal acid impurities (which often have 10-100x lower potency).[] |
| Racemization Risk | Low. Crystallization of the starting material removes D-isomers prior to synthesis.[] | Moderate to High. C-terminal cysteine or histidine is prone to racemization during resin loading/cleavage.[] | Method A ensures accurate |
| Solubility Profile | High. Solution phase allows for immediate purification of intermediates.[] | Lower. Hydrophobic sequences (Phe-rich) aggregate on resin, leading to deletion sequences.[] | Method A yields cleaner baselines in fluorescence-based protease assays.[] |
| Scalability | Excellent for short peptides (<5 residues).[] | Poor for multi-gram scale of short peptides due to resin cost.[] | Method A is preferred for HTS library generation.[] |
Part 2: Biological Assay Validation Framework
To validate an assay using Boc-Phe-NH₂ derived peptides, you must prove that the structural advantage translates into functional reliability .[]
Specificity & Selectivity Validation
-
Objective: Confirm that the assay signal is driven solely by the specific peptide-target interaction and not by impurities (e.g., C-terminal acids).
-
Protocol:
-
Synthesize the target peptide using Boc-Phe-NH₂ (Amide).[]
-
Synthesize the analog using standard SPPS Wang Resin (Acid).[]
-
Experiment: Run a dose-response curve for both against the target (e.g., GPCR or Protease).[]
-
Acceptance Criteria: The Amide form should show >10-fold potency difference if the C-terminus is part of the pharmacophore.[] If signals are identical, the expensive Boc-Phe-NH₂ route may be unnecessary.[]
-
Stability Validation (Plasma/Buffer)
Peptides with C-terminal amides generally exhibit extended half-lives compared to free acids.[]
-
Experiment: Incubate peptide (10 µM) in human plasma at 37°C.
-
Readout: LC-MS/MS at T=0, 30, 60, 120 min.
-
Causality: The pre-formed amide from Boc-Phe-NH₂ lacks the resin-leached impurities that can accelerate degradation.[]
Linearity & Sensitivity (LOD/LOQ)
-
Critical Insight: Impurities in SPPS peptides (deletion sequences) often act as competitive inhibitors, skewing the linearity at low concentrations.[]
-
Validation: Prepare a 7-point dilution series.
-
Result: Boc-Phe-NH₂ peptides typically yield
down to lower concentrations than SPPS crude products due to the absence of "truncated" competitive inhibitors.[]
Part 3: Visualizing the Logic[1]
The following diagram illustrates the decision matrix and validation workflow for choosing between Boc-Phe-NH₂ and Rink Amide SPPS.
Figure 1: Decision matrix for selecting synthesis routes. Route A (Boc-Phe-NH₂) is prioritized for short, high-fidelity sequences to minimize assay noise.[]
Part 4: Detailed Experimental Protocol
Protocol: Comparative Protease Substrate Hydrolysis Assay
Objective: Compare the kinetic parameters (
Materials
-
Substrate A (Test): Ac-Trp-Glu-Phe-NH₂ (Synthesized from Boc-Phe-NH₂).[]
-
Substrate B (Ref): Ac-Trp-Glu-Phe-NH₂ (Synthesized on Rink Amide).[]
-
Enzyme:
-Chymotrypsin (Sigma C4129).[] -
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.
Step-by-Step Methodology
-
Substrate Preparation:
-
Dissolve both peptides in DMSO to 10 mM stock.[]
-
Note: Check solubility visually.[] Substrate A often dissolves faster due to higher crystalline purity.[]
-
-
Enzyme Activation:
-
Prepare 100 nM enzyme working solution in Buffer.[] Keep on ice.
-
-
Kinetic Run:
-
In a 96-well black plate, add substrates (0–500 µM) in triplicate.
-
Initiate reaction with 10 nM Enzyme (final conc).[]
-
Monitor fluorescence (Ex 280 nm / Em 350 nm for Trp) or absorbance if using a chromogenic tag.[]
-
-
Data Analysis:
-
Fit data to the Michaelis-Menten equation:
[] -
Validation Check: If Substrate B shows a higher
(lower affinity), it indicates the presence of inactive impurities (e.g., D-isomers or deletion sequences) acting as competitive inhibitors.[]
-
References
-
Comparison of Amide vs. Acid C-terminus in MS: Title: A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides.[][2] Source: Journal of the American Society for Mass Spectrometry (via PubMed).[] URL:[Link]
-
C-Terminal Modifications & Stability: Title: Comprehensive Guide to Peptide C-Terminal Modifications.[] Source: JPT Peptide Technologies.[][3] URL:[Link]
-
Peptide Synthesis Planning: Title: Planning a Peptide Synthesis: N- and C-Terminal Functionality. Source: AAPPTec.[] URL:[Link]
Sources
Head-to-Head Comparison of Boc-Protecting Reagents for L-Phenylalanine: A Technical Guide
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, providing robust, orthogonal protection for the α-amino group of amino acids like L-phenylalanine (Phe). While di-tert-butyl dicarbonate (Boc₂O) remains the industry standard , alternative reagents such as BOC-ON and Boc-OSu offer distinct kinetic and solubility advantages for specific synthetic challenges. This guide provides a critical, data-backed comparison of these reagents, detailing the mechanistic causality behind their performance and offering self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Chemistry of Boc Protection
The fundamental mechanism of Boc protection involves the nucleophilic attack of an unprotonated primary amine onto the electrophilic carbonyl carbon of the protecting reagent . Because the pKa of the α-amino group of L-phenylalanine is approximately 9.1, the reaction must be conducted in a basic medium (pH 9–10) to ensure the amine is deprotonated and nucleophilic.
The choice of reagent dictates the nature of the leaving group, which directly impacts the reaction kinetics, atom economy, and downstream purification:
-
Boc₂O (Di-tert-butyl dicarbonate): The nucleophilic attack forms an unstable tert-butyl carbonate anion leaving group, which spontaneously decarboxylates into carbon dioxide gas and tert-butanol. This self-immolating byproduct profile is the primary reason Boc₂O is the gold standard—purification is driven by entropy and volatility.
-
BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile): Features a highly electron-withdrawing oximino leaving group. This makes the carbonyl carbon extremely electrophilic, accelerating the reaction significantly. However, the byproduct (2-phenyl-2-oximinoacetonitrile) is lipophilic and toxic, requiring strategic solvent extraction prior to product isolation.
-
Boc-OSu (N-(tert-Butoxycarbonyloxy)succinimide): Utilizes N-hydroxysuccinimide (NHS) as the leaving group. NHS is highly water-soluble, making this reagent ideal when avoiding volatile organic solvents is necessary, as the byproduct can be removed entirely via aqueous washing.
Head-to-Head Performance Comparison
The following table synthesizes the quantitative and qualitative performance metrics of these three reagents when applied to L-phenylalanine to yield Boc-Phe-OH .
| Metric | Boc₂O | BOC-ON | Boc-OSu |
| Typical Yield (Phe) | 85 – 95% | 90 – 98% | 80 – 90% |
| Reaction Time | 12 – 24 hours | 2 – 4 hours | 4 – 8 hours |
| Byproducts | CO₂ (gas), t-BuOH | 2-phenyl-2-oximinoacetonitrile | N-Hydroxysuccinimide (NHS) |
| Byproduct Removal | Evaporation / Mild Wash | Pre-acidification organic extraction | Aqueous Wash |
| Atom Economy | Moderate | Low | Moderate |
| Safety Profile | Excellent (Non-toxic) | Moderate (Toxic byproduct) | Good (Irritant) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The visual and physical cues (e.g., gas evolution, phase separation) serve as built-in checkpoints for the chemist.
Protocol 1: Synthesis of Boc-L-Phenylalanine using Boc₂O
Causality Focus: Entropy-driven purification via byproduct decomposition.
-
Preparation: Dissolve 10 mmol (1.65 g) of L-Phenylalanine in 20 mL of a 1:1 mixture of 1,4-dioxane and distilled water. Causality: Water solubilizes the amino acid, while dioxane ensures the lipophilic Boc₂O remains in solution.
-
Basification: Add 1M NaOH dropwise until the pH reaches 9.5. Validation Check: The zwitterionic Phe will fully dissolve as it converts to the soluble sodium salt.
-
Activation: Cool the reaction to 0°C using an ice bath. Slowly add 11 mmol (2.40 g) of Boc₂O dropwise. Causality: Cooling suppresses the competing hydrolysis of Boc₂O by water.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours. Validation Check: Effervescence (CO₂ gas evolution) confirms the successful nucleophilic attack and decomposition of the leaving group.
-
Workup: Concentrate the mixture under reduced pressure to remove dioxane. Wash the aqueous layer with hexanes (2 × 10 mL) to remove unreacted Boc₂O.
-
Isolation: Acidify the aqueous layer with 1M KHSO₄ to pH 2–3, then extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield a white solid.
Protocol 2: Synthesis of Boc-L-Phenylalanine using BOC-ON
Causality Focus: Kinetic acceleration and strategic phase-separation.
-
Preparation: Dissolve 10 mmol (1.65 g) of L-Phenylalanine and 15 mmol (2.1 mL) of triethylamine (TEA) in 20 mL of 50% aqueous dioxane.
-
Activation: Add 11 mmol (2.71 g) of BOC-ON at room temperature. Causality: The high electrophilicity of BOC-ON eliminates the need for overnight stirring or strict temperature control.
-
Reaction: Stir for 3 hours. Validation Check: The solution will turn slightly yellow as the oximino byproduct forms.
-
Strategic Workup (Critical Step): Before acidification, extract the basic aqueous mixture with ethyl acetate (2 × 15 mL). Causality: At pH 9, the product (Boc-Phe) is a water-soluble carboxylate salt, while the toxic oximino byproduct is neutral and partitions into the organic layer. This step is mandatory for purification.
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the newly protonated Boc-Phe into fresh ethyl acetate (3 × 15 mL). Dry and concentrate to yield the purified product.
Workflow Visualization
The following diagram maps the divergent reaction pathways and purification logic for the two primary reagents.
Workflow comparison of L-Phenylalanine protection using Boc₂O versus BOC-ON reagents.
References
Cost-benefit analysis of using "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" in large-scale synthesis
Strategic Process Guide: Cost-Benefit Analysis of Boc-Phe-NH2 in Industrial Synthesis
Executive Decision Matrix
For researchers and process chemists scaling Active Pharmaceutical Ingredients (APIs), the choice of the Phenylalanine intermediate tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) represents a critical "Make vs. Buy" and "Route Selection" decision point.
The Bottom Line:
-
Cost Efficiency: For campaigns >1 kg, the "Make" strategy (in-house synthesis) yields a Cost of Goods Sold (COGS) approximately 85% lower than commercial bulk procurement.
-
Route Suitability: Boc-Phe-NH2 is the superior choice over Fmoc-Phe-NH2 for processes compatible with final acidolytic cleavage, offering higher atom economy and lower waste disposal costs.
-
Scalability: The mixed anhydride synthesis route described below avoids the formation of urea byproducts (common with DCC/EDC coupling), allowing for purification via crystallization rather than expensive chromatography.
Technical Profile & Specifications
-
IUPAC Name: tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
-
Common Name: Boc-L-Phenylalaninamide (Boc-Phe-NH2)
-
CAS Number: 55297-72-8 (L-isomer)
-
Molecular Formula: C₁₄H₂₀N₂O₃
-
Molecular Weight: 264.32 g/mol
-
Physical State: White crystalline solid
-
Melting Point: 142–144 °C
-
Solubility: Soluble in EtOAc, DCM, MeOH; insoluble in water.
Comparative Analysis: Performance & Economics
A. Make vs. Buy Analysis (1 kg Scale)
The commercial market for amino acid derivatives carries a high markup due to purification and packaging overhead.
| Metric | Commercial Procurement ("Buy") | In-House Synthesis ("Make") |
| Est. Cost (1 kg) | $800 - $1,500 (Bulk Quote) | ~$120 - $180 (Raw Materials) |
| Lead Time | 2–6 Weeks | 2–3 Days |
| Purity Control | Vendor Certificate (Risk of batch var.) | Internal Process Control (IPC) |
| Supply Chain | Single-source risk | Commodity Reagents (Boc-Phe-OH) |
B. Strategic Selection: Boc vs. Fmoc vs. Cbz[1]
The choice of protecting group dictates the cost structure of the entire downstream synthesis.
| Feature | Boc-Phe-NH2 | Fmoc-Phe-NH2 | Cbz-Phe-NH2 |
| Reagent Cost | Low (Boc₂O is a commodity) | High (Fmoc-Cl is expensive) | Medium |
| Atom Economy | High (Boc Mass: 101 Da) | Low (Fmoc Mass: 223 Da) | Medium |
| Deprotection | Acid (TFA or HCl/Dioxane) | Base (Piperidine/DBU) | Hydrogenation (H₂/Pd) |
| Waste Profile | Corrosive (Neutralize TFA) | Toxic/Regulated (Piperidine) | Metal Catalyst Recovery |
| Best Use Case | Solution-phase API synthesis | Solid-phase Peptide Synthesis (SPPS) | Orthogonal side-chain protection |
Causality Insight: In large-scale manufacturing, Atom Economy drives waste disposal costs. The Fmoc group adds significant non-productive mass that must be incinerated. Furthermore, Piperidine is a controlled precursor in some jurisdictions (e.g., DEA List I) and expensive to dispose of. Boc chemistry, utilizing cheap acids (HCl/TFA), offers a leaner cost profile if the product is acid-stable.
Process Optimization: The "Make" Protocol
Methodology: Mixed Anhydride Coupling. Rationale: Unlike Carbodiimide (DCC) coupling, which generates insoluble urea difficult to filter on a large scale, the Mixed Anhydride method produces water-soluble byproducts (isobutanol, salts) that are removed via aqueous workup, enabling chromatography-free isolation .
Step-by-Step Large-Scale Protocol (1 mol Scale)
Reagents:
-
Boc-L-Phenylalanine (Boc-Phe-OH): 265.3 g (1.0 mol)
-
N-Methylmorpholine (NMM): 101.2 g (1.0 mol)
-
Isobutyl Chloroformate (IBCF): 136.6 g (1.0 mol)
-
Ammonia Source: 25% Aqueous NH₄OH (excess) or NH₄HCO₃
-
Solvent: Ethyl Acetate (EtOAc) - Green solvent alternative to DCM.
Workflow:
-
Activation:
-
Charge Boc-Phe-OH and EtOAc (2.5 L) into a reactor. Cool to -10 °C .
-
Critical: Temperature must remain <-5 °C to prevent anhydride disproportionation (racemization risk).
-
Add NMM. Stir for 10 min.
-
Dropwise addition of IBCF over 30 min, maintaining T < -5 °C. Stir for 20 min to form the mixed anhydride.
-
-
Amidation:
-
Add 25% NH₄OH (150 mL) or saturated NH₄HCO₃ solution vigorously.
-
Note: Gas evolution (CO₂) will occur if using bicarbonate.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
-
Workup (Self-Validating Purification):
-
Acid Wash: Wash organic layer with 1M citric acid or 5% KHSO₄ (removes unreacted amine/NMM).
-
Base Wash: Wash with 10% NaHCO₃ (removes unreacted Boc-Phe-OH).
-
Brine Wash: Wash with saturated NaCl (removes water).[1]
-
Concentration: Evaporate EtOAc to ~20% volume.
-
-
Crystallization:
-
Add Hexane or Heptane to the concentrated EtOAc solution.
-
Cool to 0 °C. Filter the white precipitate.
-
Yield Target: >85% (approx. 225 g).
-
Purity Target: >98% HPLC.
-
Visualizations
Figure 1: Synthesis Workflow & Hazard Control
Caption: Figure 1. Large-scale synthesis workflow highlighting the critical temperature control point during activation to prevent racemization.
Figure 2: Strategic Decision Tree (Boc vs. Fmoc)
Caption: Figure 2. Decision matrix for selecting the optimal protecting group strategy based on chemical sensitivity and production scale.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329760441, Boc-Phe-NH2. Retrieved from [Link]
-
Synthesis Methodology (Mixed Anhydride): Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society. (Foundational reference for IBCF/NMM protocol).
-
Process Safety & Scale-up: Bhattacharya, S., et al. (2011). Synthesis and characterization of Boc-protected amino acid derivatives. Der Pharma Chemica, 3(3), 174-188.[1] Retrieved from [Link]
-
Green Chemistry Solvents: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. (Supporting the switch from DCM to EtOAc).
Sources
Comparative Guide: Characterization of Peptides Synthesized Using "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" (Boc-Phe-NH₂)
[1][2]
Executive Summary
This technical guide evaluates the utility and characterization of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (commonly referred to as Boc-Phe-NH₂ ) as a primary building block in peptide synthesis.[1][2] While standard Solid Phase Peptide Synthesis (SPPS) often generates C-terminal amides via specialized resins (e.g., Rink Amide, MBHA), the use of pre-formed Boc-amino acid amides like Boc-Phe-NH₂ in Liquid Phase Peptide Synthesis (LPPS) or Fragment Condensation offers distinct advantages for purity and scalability.[1][2]
However, this reagent introduces specific mass spectrometry (MS) challenges, primarily driven by the acid-labile Boc (tert-butyloxycarbonyl) protecting group and the isobaric proximity of the C-terminal amide to its free acid counterpart.[1] This guide provides a comparative analysis of synthesis routes, detailed MS characterization protocols, and fragmentation logic to ensure structural validation.
Part 1: Chemical Basis & Reagent Profile[2]
Compound: this compound Common Nomenclature: Boc-Phe-NH₂ (Boc-L-Phenylalaninamide) Role: C-terminal building block for peptide amides.[1][2]
The structural integrity of this compound relies on two functional termini:
-
N-Terminus: Protected by Boc, stable to base, labile to acid (TFA/HCl).[2]
-
C-Terminus: Pre-formed primary amide (
), eliminating the need for post-synthetic amidation.
Why Use This Reagent? (The Comparison)
The decision to use Boc-Phe-NH₂ as a starting material (Route A) versus generating the amide on-resin (Route B) fundamentally alters the downstream characterization workflow.[1]
| Feature | Route A: Pre-formed Amide (Boc-Phe-NH₂) | Route B: SPPS On-Resin (Rink/MBHA) |
| Synthesis Type | Liquid Phase / Fragment Condensation | Solid Phase Peptide Synthesis (SPPS) |
| C-Terminus Purity | High: Amide is fixed before synthesis starts.[1][2] | Variable: Dependent on cleavage efficiency/linker. |
| Scale | Scalable to kg (Industrial). | Limited by resin volume (Research/Pilot).[2] |
| MS Complexity | High: Intermediates often retain Boc; requires specific ionization settings.[2] | Low: Protecting groups usually removed during cleavage.[2] |
| Primary Risk | Solubility issues during coupling; Racemization.[2][3] | Incomplete amide formation; Resin capping failures.[2] |
Part 2: Synthesis & Characterization Workflow
The following diagram illustrates the comparative workflow between using Boc-Phe-NH₂ in solution versus standard SPPS, highlighting the critical MS checkpoints.
Figure 1: Comparative workflow for generating C-terminal Phenylalanine amides. Route A (left) utilizes the pre-formed Boc-Phe-NH₂ building block, requiring intermediate MS checks of Boc-protected species.[1]
Part 3: Mass Spectrometry Characterization
When characterizing peptides derived from Boc-Phe-NH₂, you will encounter two distinct scenarios: analyzing the Boc-protected intermediate (common in LPPS QC) and the final deprotected peptide .[1]
The "Boc Effect" in ESI-MS
The Boc group (
-
In-Source Fragmentation: In Electrospray Ionization (ESI), the Boc group often fragments before the ion enters the quadrupole, leading to a confusing spectrum where the parent ion
is weak or absent.[4] -
Characteristic Neutral Losses:
Diagnostic Rule: If you observe a mass ladder of
Distinguishing the C-Terminal Amide
The critical quality attribute (CQA) for this reagent is the presence of the amide (
-
Mass Difference: The amide is 0.984 Da lower than the free acid.[2]
-
Resolution Requirement: On low-resolution instruments (Quadrupole/Ion Trap), these peaks overlap. On High-Resolution MS (TOF/Orbitrap), they are baseline resolved.[1][2]
Fragmentation Pathways (MS/MS)
To validate the sequence and the C-terminus, MS/MS is required.
Figure 2: ESI-MS/MS fragmentation pathway for Boc-Phe-NH₂ derivatives.[1][2] Note the dominant loss of the Boc group (-100 Da) which often suppresses backbone fragmentation at low collision energies.[1]
Part 4: Experimental Protocols
Protocol A: Soft-Ionization for Protected Intermediates
Objective: Confirm the integrity of Boc-Phe-NH₂ intermediates without inducing in-source fragmentation.
-
Solvent System: Acetonitrile/Water (50:[2]50) with 0.1% Formic Acid (Avoid TFA, as strong acidity promotes Boc loss).[2]
-
Ionization Source: ESI Positive Mode.
-
Critical Settings:
-
Cone Voltage / Fragmentor Voltage: Set LOW (e.g., 15–20 V). High voltages (>40 V) will strip the Boc group immediately.[2]
-
Desolvation Temp: Keep moderate (<250°C).
-
-
Data Interpretation: Look for the sodium adduct
.[2] Boc-protected species form stable sodium adducts that are more resistant to fragmentation than protonated species.[1][2]
Protocol B: High-Res Confirmation of C-Terminal Amide
Objective: Distinguish Peptide-Phe-NH₂ from Peptide-Phe-OH impurities.[1][2]
-
Calculation:
-
Validation: If the observed mass error is < 5 ppm for the Amide and > 20 ppm for the Acid, the identity is confirmed.[2]
-
MS/MS Check: Select the precursor. Look for the loss of ammonia (
Da) from the C-terminus, which is characteristic of primary amides.[1] Acids typically lose water ( Da).[1][2]
Part 5: Data Summary & Troubleshooting
Expected Mass Shifts[2]
| Species | Formula Change | Mass Shift ( | Diagnostic Ion |
| Intact Boc-Phe-NH₂ | Reference | 0 | |
| Loss of t-Butyl | -56.06 Da | ||
| Loss of Boc Group | -100.05 Da | ||
| Hydrolysis (Impurity) | +0.98 Da |
Troubleshooting Guide
Issue: I see a peak at [M-100] but no parent ion.
Cause: In-source fragmentation is too high. The Boc group is falling off before detection.[2][4]
Solution: Lower the cone voltage. Switch to a "softer" ionization source like APCI if available, or rely on the
Issue: I cannot distinguish the Amide from the Acid. Cause: Resolution is too low. Solution: If High-Res MS is unavailable, derivatize the sample.[2] Treat with a small amount of alcohol/acid. The free acid will esterify (mass shift +14 for methyl ester), while the amide will remain unreacted.[2]
Issue: Low signal intensity in LC-MS. Cause: Boc-Phe-NH₂ is hydrophobic.[1][2] Solution: Increase the organic modifier (Acetonitrile) gradient. Ensure the column (C18) is suitable for hydrophobic aromatic peptides.[2]
References
-
BenchChem. (2025).[2][4][5] Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Retrieved from [1][2]
-
Reddy, P. N., et al. (2007).[2][6] Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides. Journal of the American Society for Mass Spectrometry.[2][6][7] Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] Boc-Phe(4-NH2)-OH Product Specification and Applications. Retrieved from [1][2]
-
Bachem. (n.d.). Introduction to Peptide Synthesis Methods: LPPS vs SPPS. Retrieved from [1][2]
-
Feistner, G. J., et al. (1995).[2] Mass Spectrometry of Boc-Protected Peptides. Journal of Mass Spectrometry. (Contextual citation for fragmentation mechanisms).
-
PubChem. (n.d.).[2] this compound Compound Summary. Retrieved from [1][2]
Sources
- 1. (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C14H20N2O4 | CID 2761482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Phe(4-NH2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Safety Operating Guide
Operational Guide: Disposal & Handling of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Executive Summary & Scientific Context
The compound tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (commonly referred to as Boc-Phe-NH2 or Boc-L-phenylalaninamide ) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. While often classified as "low hazard" under GHS criteria compared to volatile organic solvents or acute toxins, its disposal requires strict adherence to organic chemical waste protocols.
The Core Directive: In a drug development environment, "non-hazardous" (GHS) does not mean "trashable." All chemical entities must be treated as hazardous waste to ensure regulatory compliance (RCRA/EPA), prevent environmental bioaccumulation, and maintain laboratory hygiene.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity.[1][2] This compound is a solid organic amide.
| Property | Specification |
| Common Name | Boc-Phe-NH2; Boc-L-Phenylalaninamide |
| CAS Number | 55533-24-9 (L-isomer) / 13132-05-3 (General) |
| Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| Physical State | White to off-white powder/solid |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); poorly soluble in water.[3] |
| GHS Classification | Generally Not Classified or Mild Irritant (H315, H319).[4] |
| Combustion Byproducts | Nitrogen Oxides (NOx), Carbon Monoxide (CO). |
Critical Safety Note: While Boc-Phe-NH2 is stable, it generates toxic NOx fumes if incinerated improperly. Never burn this material in an open lab hood; it must go to a licensed high-temperature incinerator with scrubbers.
Immediate Safety & Spill Response
Causality: We utilize specific PPE not just for acute toxicity, but to prevent sensitization. Amino acid derivatives can act as haptens, potentially causing allergic reactions upon repeated dermal contact.
-
PPE Requirements:
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Nitrile gloves (0.11 mm minimum thickness).
-
Respiratory: N95 particulate respirator (if handling open powder outside a fume hood).
-
Body: Standard lab coat and closed-toe shoes.
-
Workflow: Spill Cleanup (Solid)
If Boc-Phe-NH2 is spilled on the bench or floor:
-
Isolate: Mark the area.
-
Dampen: Lightly mist the powder with a compatible solvent (ethanol or water) to prevent dust generation (aerosolization).
-
Collect: Scoop into a wide-mouth jar.
-
Wash: Clean surface with soap and water; collect rinsate as liquid waste.
Disposal Decision Logic
Proper disposal depends entirely on the physical state of the waste (Pure Solid vs. Solution).
Figure 1: Waste Stream Segregation Logic This decision tree ensures compliance with cost-effective waste management (segregating halogenated solvents).
Caption: Decision matrix for segregating Boc-Phe-NH2 waste streams to minimize disposal costs and ensure safety.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired reagents, weigh-boat residues, contaminated gloves/paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber packer. Avoid metal containers if the waste is acidic (though Boc-Phe-NH2 itself is neutral).
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first addition of waste.[5]
-
Chemical Name: Write "Solid Waste: this compound" or "Solid Waste: Organic Debris (Boc-Phe-NH2)".
-
Hazards: Check "Toxic" (as a precaution) and "Irritant".
-
-
Accumulation: Keep the container closed at all times (RCRA requirement) unless adding waste. Secondary containment (a plastic tray) is mandatory.
Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)
Applicability: Filtrates from peptide coupling, HPLC waste, or cleaning solutions. Causality: Halogenated solvents (like Dichloromethane, often used with Boc chemistry) require higher temperature incineration to prevent dioxin formation, making them significantly more expensive to dispose of than non-halogenated solvents (like Methanol/Acetone).
-
Segregation:
-
Stream A (Halogenated): If the solvent is DCM, Chloroform, or contains >1% halogens.
-
Stream B (Non-Halogenated): If the solvent is Methanol, Ethanol, Ethyl Acetate, DMSO, or DMF.
-
-
Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are added to the organic waste container.[1] Boc-Phe-NH2 is compatible with standard organic solvents.
-
Labeling: List all constituents and their approximate percentages (e.g., "95% Methanol, 5% Boc-Phe-NH2").
Protocol C: Empty Container Management (RCRA "RCRA Empty")
An empty bottle of Boc-Phe-NH2 is technically hazardous waste unless "RCRA Empty."
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the solid (e.g., Acetone or Ethanol).
-
Disposal of Rinsate: Pour the rinsate into the Liquid Waste container (Protocol B).
-
Defacing: Cross out the original label or remove it.
-
Final Disposal: The rinsed, dry bottle can now be discarded in glass trash or recycled, depending on local facility rules.
Regulatory & Compliance Framework
-
EPA (RCRA): While Boc-Phe-NH2 is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic), it falls under the "Characteristic" definition if mixed with ignitable solvents (D001).
-
Best Practice: In the absence of a specific listing, the "Cradle-to-Grave" liability principle dictates that the generator (you) is responsible for the waste until it is destroyed. Therefore, incineration via a licensed contractor is the only acceptable disposal method.
-
Drain Disposal: Strictly Prohibited. Do not flush this compound down the sink. It has low water solubility and can accumulate in plumbing traps or pass through treatment plants, affecting aquatic life.
References
-
Sigma-Aldrich. Safety Data Sheet: Boc-Phe(4-NH2)-OH (Analogous Structure). Retrieved from
-
PubChem. Compound Summary: this compound.[3] National Library of Medicine. Retrieved from
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Halogenated vs Non-Halogenated Segregation. Retrieved from
-
Cornell University EHS. Organic Solvent Waste Disposal Guidelines. Retrieved from
-
BenchChem. Proper Disposal of N-Boc-aminomethanol (Structural Analog Guidelines). Retrieved from
Sources
Personal protective equipment for handling tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-validating system of risk mitigation grounded in physicochemical reality. When handling tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate —commonly known as Boc-L-phenylalaninamide or Boc-Phe-NH₂—we are dealing with a critical building block in peptide synthesis and drug discovery[1].
While the Boc (tert-butoxycarbonyl) protecting group provides excellent stability during basic coupling conditions, the physical nature of this compound and its inherent toxicological profile require rigorous operational oversight[2]. This guide provides a comprehensive, causality-driven framework for the safe handling, reaction, and disposal of Boc-Phe-NH₂.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the molecular behavior of the substance. Boc-Phe-NH₂ is a fine, lipophilic powder. Its high surface-area-to-mass ratio makes it highly prone to aerosolization, while its lipophilicity allows it to readily cross the stratum corneum if it contacts bare skin.
According to standardized safety data, the compound exhibits a broad-spectrum irritant profile.
Table 1: Physicochemical Properties and Hazard Causality
| Property / Hazard | Value / Classification | Scientific Causality & Operational Impact |
| CAS Number | 35150-06-2 | Unique identifier for SDS tracking and inventory management[3]. |
| Molecular Weight | 264.32 g/mol | Essential for precise stoichiometric calculations during peptide coupling. |
| Physical State | Solid (White Powder) | Prone to static cling and aerosolization; mandates draft-controlled weighing. |
| Storage Temp | 4°C | Prevents thermal degradation. Critical: Must equilibrate to room temperature before opening to prevent atmospheric moisture condensation, which degrades the Boc group. |
| GHS Hazards | H302, H312, H315, H319, H332, H335 | Harmful via ingestion, dermal contact, and inhalation. Mandates full-body and respiratory PPE. |
Personal Protective Equipment (PPE) Matrix
PPE selection is not arbitrary; it is a direct response to the chemical's physical state and the solvents used in conjunction with it.
Table 2: Causality-Driven PPE Specifications
| Equipment Category | Specification | Scientific Rationale |
| Eye Protection | Snug-fitting chemical safety goggles | Protects against airborne dust (H319). Standard safety glasses lack an orbital seal and are insufficient for fine powders. |
| Hand Protection | Nitrile gloves (≥0.11 mm) for powder; unsupported Neoprene for DCM solutions | Nitrile provides an excellent dry physical barrier. However, if dissolving the compound in Dichloromethane (DCM) for deprotection, DCM permeates nitrile in <5 minutes. Glove materials must shift based on the solvent vector. |
| Respiratory | NIOSH-approved N95/P100 mask | Mitigates the inhalation risk of fine particulates (H332, H335) during bulk transfers outside of a ventilated enclosure. |
| Body Protection | 100% Cotton lab coat | Prevents dermal absorption (H312). Cotton is strictly preferred over synthetic blends to eliminate static charge buildup, which actively attracts the aerosolized powder to the operator. |
Operational Handling & Reaction Methodologies
The following protocol is designed as a self-validating system: step-by-step checks ensure that if a parameter (like static electricity or moisture) is out of specification, the operator is visually alerted before a hazard or reaction failure occurs.
Methodology 1: Safe Weighing and Transfer
-
Thermal Equilibration: Remove the Boc-Phe-NH₂ vial from 4°C storage and let it sit in a desiccator for 30 minutes. Causality: Opening a cold vial introduces condensation, which hydrolyzes the Boc group over time.
-
Static Mitigation: Wipe the exterior of the receiving flask and the weighing spatula with an anti-static cloth. If powder aggressively clings to the spatula during the first scoop, environmental humidity is too low, or static is too high. Stop and ground the equipment.
-
Draft-Controlled Weighing: Perform all mass transfers inside a dedicated powder-weighing enclosure or a fume hood with the sash lowered to the minimum operational height.
-
Sealed Transfer: Cap the receiving flask before moving it from the balance to the primary reaction fume hood.
Methodology 2: Standard Deprotection Workflow (Boc Removal)
In peptide synthesis, the Boc group is typically cleaved using an acid, such as Trifluoroacetic acid (TFA) in DCM.
-
Dissolution: Dissolve the weighed Boc-Phe-NH₂ in anhydrous DCM.
-
Acid Addition: Slowly add TFA (typically a 1:1 ratio with DCM) dropwise at 0°C to room temperature.
-
Off-Gassing Management: Leave the reaction vessel loosely capped or connected to an oil bubbler. Causality: The deprotection mechanism releases equimolar amounts of carbon dioxide and isobutylene gas. Sealing the vessel will cause a catastrophic over-pressurization event.
Operational workflow for the handling, dissolution, and acidic deprotection of Boc-Phe-NH2.
Spill Containment & Waste Disposal Plan
A spill response must be dictated by the physical state of the compound at the time of the incident.
Methodology 3: Spill Response Protocol
-
For Solid Powder Spills:
-
Immediately don an N95 respirator.
-
Do not dry sweep. Dry sweeping aerosolizes the hazardous powder, creating an immediate inhalation vector.
-
Lightly mist the spill area with water or isopropanol to aggregate the particles.
-
Wipe up the aggregated paste with damp disposable towels.
-
-
For Solution Spills (e.g., dissolved in DMF/DCM):
-
Ensure fume hood exhaust is maximized.
-
Apply an inert, non-combustible absorbent (such as vermiculite or diatomaceous earth) to the liquid.
-
Scoop the saturated absorbent into a compatible hazardous waste container.
-
Methodology 4: Strategic Waste Disposal
-
Solid Waste: Dispose of empty vials, contaminated gloves, and cleanup towels in a designated combustible solid hazardous waste bin.
-
Liquid Waste (Pre-Deprotection): If dissolved in organic solvents, route to standard halogenated or non-halogenated waste streams depending on the solvent used.
-
Liquid Waste (Post-Deprotection): Critical Warning: Never dispose of unreacted Boc-Phe-NH₂ powder into a liquid acid waste carboy. The ambient acids will trigger the deprotection cleavage, releasing CO₂ and isobutylene gas inside the sealed carboy, leading to a highly dangerous chemical explosion via over-pressurization.
Decision matrix and procedural workflow for Boc-Phe-NH2 laboratory spill containment.
References
-
Oxford Academic. "Convenient Synthesis of N-Protected Amino Acid Amides". Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
